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  • Product: Triphenyltridecylphosphonium Bromide
  • CAS: 13266-02-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Mechanism of Action of Triphenyltridecylphosphonium Bromide in Phase Transfer Catalysis

Abstract Phase Transfer Catalysis (PTC) represents a cornerstone of modern synthetic chemistry, enabling reactions between reactants isolated in immiscible phases. Quaternary phosphonium salts, particularly those with si...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Phase Transfer Catalysis (PTC) represents a cornerstone of modern synthetic chemistry, enabling reactions between reactants isolated in immiscible phases. Quaternary phosphonium salts, particularly those with significant lipophilicity like triphenyltridecylphosphonium bromide, are exemplary catalysts in this domain. This guide elucidates the core mechanism by which triphenyltridecylphosphonium bromide facilitates interfacial reactions. We will explore the molecular architecture of the catalyst, the intricacies of the catalytic cycle, its advantages over other catalytic systems, and provide a foundational experimental framework for its application. This document is intended for researchers, scientists, and drug development professionals seeking a deeper mechanistic understanding to optimize synthetic methodologies.

The Fundamental Challenge: Overcoming Phase Immiscibility

In many critical organic syntheses, the reactants are naturally segregated. An ionic nucleophile, such as sodium cyanide or potassium hydroxide, is often highly soluble in an aqueous phase but virtually insoluble in an organic phase containing the electrophilic substrate.[1][2] This phase separation creates a physical barrier, the interface, which kinetically throttles or entirely prevents the reaction.[3] Phase Transfer Catalysis provides an elegant solution by actively transporting one reactant across this interface, thereby allowing the reaction to proceed in a single, homogenous phase.[1][4] The catalyst acts as a shuttle, carrying the ionic reactant into the organic medium where the synthesis can occur efficiently.[2]

Molecular Architecture: The Key to Catalytic Function

Triphenyltridecylphosphonium bromide is a quaternary phosphonium salt. Its structure is paramount to its function as a phase transfer catalyst.

  • Quaternary Phosphonium Cation ([P(C₆H₅)₃(C₁₃H₂₇)]⁺): The heart of the catalyst is the central phosphorus atom bearing a permanent positive charge. This charge is crucial for forming an ion pair with the anionic reactant.

  • Triphenyl Groups (C₆H₅)₃: The three phenyl rings attached to the phosphorus atom contribute to the steric bulk and delocalization of the positive charge, enhancing the stability of the cation.

  • Tridecyl Chain (C₁₃H₂₇): This long, nonpolar alkyl chain is the defining feature for its PTC application. It imparts significant lipophilicity (fat-loving character) to the cation, rendering it highly soluble in organic solvents.[5]

  • Bromide Anion (Br⁻): This is the initial counter-ion, which is readily exchanged for the reactant anion at the start of the catalytic cycle.

The combination of a charged center and a large, lipophilic organic structure allows the phosphonium salt to bridge the gap between the aqueous and organic worlds.

The Core Mechanism: Starks' Extraction Catalytic Cycle

The predominant mechanism for nucleophilic substitution reactions facilitated by catalysts like triphenyltridecylphosphonium bromide is the Starks Extraction Mechanism .[3][6][7] This cycle involves the catalyst extracting the reactant anion from the aqueous phase and transporting it into the organic phase.

Step 1: Anion Exchange at the Interface The catalytic cycle begins at the interface of the two immiscible liquids. The triphenyltridecylphosphonium bromide, denoted as Q⁺Br⁻, exchanges its bromide anion for the reactant anion (X⁻) from the aqueous phase. This equilibrium-driven exchange forms a new, lipophilic ion pair, Q⁺X⁻.[2][3]

Q⁺Br⁻(org) + X⁻(aq) ⇌ Q⁺X⁻(org) + Br⁻(aq)

Step 2: Migration into the Organic Phase Driven by the high solubility of its long tridecyl chain in the nonpolar solvent, the newly formed Q⁺X⁻ ion pair is extracted from the interface into the bulk organic phase.[1][7] This is the critical "phase transfer" step.

Step 3: Reaction in the Organic Phase Within the organic phase, the reactant anion X⁻ is now "naked." It is shielded from its hydrating water molecules, which would typically blunt its reactivity. This poorly solvated and highly active anion readily reacts with the organic substrate (R-Y) to form the desired product (R-X) and a new anion (Y⁻), the leaving group.[1][3]

Q⁺X⁻(org) + R-Y(org) → R-X(org) + Q⁺Y⁻(org)

Step 4: Catalyst Regeneration The phosphonium cation (Q⁺) now forms an ion pair with the leaving group anion (Y⁻). To complete the cycle, this Q⁺Y⁻ species migrates back to the interface. Here, it exchanges the Y⁻ anion for a fresh reactant anion (X⁻) from the aqueous phase, thus regenerating the active catalyst Q⁺X⁻ and releasing the leaving group into the aqueous phase to maintain charge neutrality.[1] The regenerated catalyst is then ready to begin a new cycle.

Visualizing the Catalytic Cycle

The following diagram illustrates the continuous shuttle mechanism of triphenyltridecylphosphonium bromide in a typical nucleophilic substitution.

PTC_Mechanism cluster_organic Organic Phase cluster_aqueous Aqueous Phase cluster_interface Interface reaction Step 3: Reaction Q⁺X⁻ + R-Y → R-X + Q⁺Y⁻ QY_org Q⁺Y⁻ (Catalyst-Leaving Group Pair) reaction->QY_org Forms Product R-X QX_org Q⁺X⁻ (Lipophilic Ion Pair) QX_org->reaction Reacts with Substrate R-Y interface_exchange1 Step 1: Anion Exchange Q⁺Y⁻ + X⁻ ⇌ Q⁺X⁻ + Y⁻ QY_org->interface_exchange1 Step 4: Migration to Interface X_aq X⁻ (Reactant Anion) Y_aq Y⁻ (Leaving Group) M_Y M⁺Y⁻ M_X M⁺X⁻ interface_exchange1->QX_org Step 2: Extraction into Organic Phase caption Starks' Extraction Mechanism for Phase Transfer Catalysis. Workflow A 1. Prepare Aqueous Phase (NaOH + 4-methylphenol in H₂O) B 2. Add Organic Phase & Substrate (Toluene + 1-bromobutane) A->B C 3. Add Catalyst (Triphenyltridecylphosphonium Bromide) B->C D 4. Heat & Stir Vigorously (Reaction Proceeds) C->D E 5. Monitor Progress (GC / TLC) D->E F 6. Cooldown & Phase Separation E->F G 7. Organic Layer Workup (Wash, Dry, Concentrate) F->G H 8. Product Purification (Distillation / Chromatography) G->H caption General experimental workflow for a PTC reaction.

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Exploratory

Engineering Mitochondrial Accumulation: The Targeting Mechanism of Triphenyltridecylphosphonium Bromide

Executive Summary The precise delivery of pharmacophores to the mitochondrial matrix remains a formidable challenge in targeted therapeutics. Triphenyltridecylphosphonium Bromide (TPB) (CAS: 13266-02-9) represents a high...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The precise delivery of pharmacophores to the mitochondrial matrix remains a formidable challenge in targeted therapeutics. Triphenyltridecylphosphonium Bromide (TPB) (CAS: 13266-02-9) represents a highly optimized delivery vector that leverages the unique physicochemical environment of the mitochondrion[1]. By combining a delocalized lipophilic cation (TPP+) with a specific 13-carbon aliphatic chain (tridecyl), TPB achieves extraordinary organelle specificity. This whitepaper dissects the thermodynamic and kinetic mechanisms driving TPB accumulation, details its interactions with inner mitochondrial membrane (IMM) lipids, and provides self-validating experimental workflows for quantifying its targeting efficacy.

Physicochemical Foundations of Mitochondrial Targeting

The efficacy of TPB is not merely a function of its charge, but the precise geometric and electronic distribution of that charge coupled with a finely tuned lipophilic tail.

The Triphenylphosphonium (TPP+) Moiety: Delocalized Cationic Drive

The TPP+ headgroup is the archetypal Delocalized Lipophilic Cation (DLC)[2]. Unlike localized cations (e.g., primary amines) that require significant desolvation energy to enter a lipid bilayer, the positive charge on the phosphorus atom of TPP+ is shielded and delocalized across three bulky, hydrophobic phenyl rings[3]. This structural feature drastically lowers the Born activation energy required for the molecule to partition from the aqueous cytosol into the hydrophobic core of the phospholipid membrane[4].

Nernstian Accumulation Dynamics

Mitochondrial targeting by DLCs is an electrogenic process driven by the highly negative mitochondrial membrane potential ( ΔΨm​ ). While the plasma membrane potential rests at approximately -60 mV, the inner mitochondrial membrane maintains a potential of -150 to -180 mV due to proton pumping by the Electron Transport Chain (ETC)[5].

According to the Nernst equation, at physiological temperature (37°C), every 61.5 mV of membrane potential drives a 10-fold accumulation of a monovalent cation[5]. Consequently, TPB is concentrated 10-fold in the cytosol relative to the extracellular space, and an additional 100- to 1000-fold within the mitochondrial matrix relative to the cytosol[4]. An extracellular concentration of 1 µM TPB can reliably yield intramitochondrial concentrations between 0.1 and 2 mM[5].

The Tridecyl (C13) Chain: Modulating Lipophilicity and Cardiolipin Binding

While the TPP+ group provides the electrostatic driving force, the 13-carbon alkyl chain dictates the molecule's intramitochondrial localization and bioactivity. Recent structural and molecular dynamics studies on alkylated TPP+ derivatives demonstrate a chain-length-dependent interaction with cardiolipin , a conical phospholipid exclusive to the IMM[6].

The C13 chain is optimally sized to intercalate between the acyl chains of cardiolipin via hydrophobic interactions, while the TPP+ headgroup engages in electrostatic pairing with cardiolipin's negatively charged phosphate headgroups[6]. This specific binding impairs cardiolipin function, leading to localized membrane disruption, proton leak, and in specific cancer phenotypes, the induction of oncosis via endoplasmic reticulum stress pathways[7].

Pathway A Extracellular Space [TPB] ~ 1 µM B Cytosol Plasma Membrane ΔΨ (-60mV) A->B Passive Diffusion C Mitochondrial IMS Porin Permeation B->C Cytosolic Transit D Inner Mitochondrial Membrane ΔΨm (-160mV) C->D Nernstian Drive E Matrix Accumulation [TPB] ~ 1-5 mM D->E Translocation F Cardiolipin Binding (C13 Chain Insertion) D->F Hydrophobic Anchoring F->E Bioenergetic Modulation

Mitochondrial targeting and cardiolipin binding mechanism of TPB.

Quantitative Bioenergetic Impact

The accumulation of TPB is not biologically inert. High concentrations of lipophilic cations induce mild to severe mitochondrial uncoupling. The TPP+ moiety's high affinity for phospholipid membranes disrupts membrane integrity, leading to a proton leak that forces the ETC to increase oxygen consumption to maintain ΔΨm​ [8].

Table 1: Quantitative Dynamics of TPB Mitochondrial Targeting
ParameterValue / RangeMechanistic Implication
Plasma Membrane ΔΨ -40 to -60 mVDrives 10x cytosolic accumulation.
Mitochondrial ΔΨm​ -150 to -180 mVDrives 100x - 1000x matrix accumulation[5].
LogP (Estimated) > 4.5High lipophilicity ensures rapid bilayer partitioning.
Primary IMM Target CardiolipinElectrostatic/hydrophobic anchoring via C13 tail[6].
Bioenergetic Effect Proton Leak InductionIncreases basal Oxygen Consumption Rate (OCR)[8].

Self-Validating Experimental Protocols

To rigorously validate the targeting efficiency and bioenergetic impact of TPB (or novel pharmacophores conjugated to it), researchers must employ a multi-tiered, self-validating experimental approach. The following protocols are designed to confirm localization while simultaneously measuring the functional consequences of that localization.

Workflow Step1 1. TPB Incubation (Dose-Response) Step2 2. Confocal Microscopy (Co-localization) Step1->Step2 Step3 3. Seahorse XF Analysis (Bioenergetics) Step1->Step3 Step4 4. Flow Cytometry (TMRM / JC-1 Assay) Step1->Step4 Validation Data Synthesis (Targeting vs. Toxicity) Step2->Validation Spatial Data Step3->Validation OCR / Leak Data Step4->Validation ΔΨm Integrity

Self-validating experimental workflow for assessing TPB mitochondrial targeting.

Protocol A: Subcellular Localization via Confocal Microscopy

Causality: To prove that the C13-TPP+ construct reaches the mitochondria, we utilize a fluorescently tagged analogue (e.g., Dansyl-TPB) and co-localize it with a commercially validated mitochondrial marker (MitoTracker Red).

  • Cell Seeding: Seed target cells (e.g., MCF7 or HeLa) in 35 mm glass-bottom dishes at 1×105 cells/dish. Incubate overnight.

  • Compound Incubation: Treat cells with 100 nM to 1 µM of the TPB construct for 2 hours. Note: Exceeding 5 µM may rapidly depolarize the membrane, preventing accumulation and yielding false negatives.

  • Co-staining: During the final 30 minutes of incubation, add 100 nM MitoTracker™ Red CMXRos. MitoTracker accumulation is also ΔΨm​ -dependent, serving as a real-time control for mitochondrial health[2].

  • Imaging: Wash cells 3x with warm PBS. Image live cells using a confocal laser scanning microscope. Calculate the Pearson's Correlation Coefficient (PCC). A PCC > 0.85 confirms successful mitochondrial matrix/IMM targeting.

Protocol B: Bioenergetic Profiling via Seahorse XF Analyzer

Causality: Because TPP+ compounds can induce proton leak and inhibit respiratory complexes[8], measuring Oxygen Consumption Rate (OCR) validates that the compound has physically integrated into the IMM.

  • Preparation: Seed cells in a Seahorse XF96 microplate. Hydrate the sensor cartridge overnight.

  • Basal Respiration: Measure baseline OCR for 15 minutes.

  • Injection 1 (TPB): Inject TPB (titrated from 0.5 µM to 5 µM). An immediate, dose-dependent increase in OCR indicates proton leak (the ETC working harder to maintain ΔΨm​ against the influx of the lipophilic cation)[8].

  • Injection 2 (Oligomycin): Inject 1 µM Oligomycin to inhibit ATP synthase. The remaining OCR represents the absolute proton leak induced by TPB.

  • Injection 3 (FCCP): Inject 0.5 µM FCCP to determine maximal respiration.

  • Injection 4 (Rotenone/Antimycin A): Inject 0.5 µM each to shut down the ETC, allowing calculation of non-mitochondrial oxygen consumption.

Protocol C: Membrane Potential ( ΔΨm​ ) Quantification

Causality: To ensure the TPB concentration used for targeting does not catastrophically collapse the membrane potential (which would halt further drug uptake), ΔΨm​ must be quantified using Tetramethylrhodamine methyl ester (TMRM).

  • Treatment: Treat cells with the desired concentration of TPB for 4 hours.

  • TMRM Loading: Harvest cells and resuspend in FACS buffer containing 50 nM TMRM for 30 minutes at 37°C. Why TMRM? It is a membrane-permeable fluorescent dye that accumulates proportionately to ΔΨm​ without quenching at low concentrations[8].

  • Flow Cytometry: Analyze fluorescence intensity (FL2 channel). A leftward shift in the histogram indicates ΔΨm​ depolarization. The optimal targeting dose of TPB should maintain at least 80% of control TMRM fluorescence.

Conclusion

Triphenyltridecylphosphonium Bromide is a highly efficient mitochondrial targeting vector. Its mechanism is governed by the Nernstian accumulation of the delocalized TPP+ cation, synergistically enhanced by the C13 aliphatic chain which anchors the molecule to cardiolipin in the inner mitochondrial membrane. When engineering novel therapeutics, researchers must carefully balance the targeting efficacy of the TPP-C13 moiety against its intrinsic bioenergetic modulating properties, utilizing strict, self-validating protocols to ensure organelle-specific delivery without unintended cytotoxic uncoupling.

References

  • Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications National Center for Biotechnology Inform
  • Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications ACS Public
  • Alkyltriphenylphosphonium Binding to Cardiolipin Triggers Oncosis in Cancer Cells National Center for Biotechnology Inform
  • Alkyltriphenylphosphonium Binding to Cardiolipin Triggers Oncosis in Cancer Cells ResearchG
  • Lipophilic Triphenylphosphonium Cations Inhibit Mitochondrial Electron Transport Chain and Induce Mitochondrial Proton Leak PLOS One
  • Full article: Triphenylphosphine-Based Mitochondrial Targeting Nanocarriers: Advancing Cancer Therapy Taylor & Francis
  • Engineered triphenylphosphonium-based, mitochondrial-targeted liposomal drug delivery system facilitates cancer cell killing actions of chemotherapeutics National Center for Biotechnology Inform
  • Triphenyltridecylphosphonium Bromide | C31H42BrP | CID PubChem / NIH
  • 13266-02-9| Chemical Name : Triphenyltridecylphosphonium Pharmaffili

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Foundational

Strategic Utilization of Triphenyltridecylphosphonium Bromide (C13-TPP) in Mitochondrial Targeting and Membrane Bioenergetics

Target Audience: Researchers, Bioenergetic Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary As a Senior Application Scientist, I frequently observe a critical...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Bioenergetic Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

As a Senior Application Scientist, I frequently observe a critical oversight in mitochondrial pharmacology: the assumption that all lipophilic cations act as inert delivery vehicles. While the triphenylphosphonium (TPP) moiety is the gold standard for mitochondrial targeting, the aliphatic linker attached to it fundamentally dictates the molecule's bioenergetic footprint.

Triphenyltridecylphosphonium Bromide (CAS 13266-02-9) , often abbreviated as C13-TPP, represents a highly lipophilic extreme of the alkyl-TPP spectrum. Featuring a 13-carbon alkyl chain, it is widely utilized in synthetic chemistry as a Wittig reagent, but in biological systems, its extended hydrophobic tail transforms it from a passive targeting vector into an active modulator of the mitochondrial inner membrane (IMM). This whitepaper deconstructs the mechanistic causality behind C13-TPP's behavior, providing self-validating experimental protocols to harness its properties without confounding your bioenergetic assays.

Mechanistic Foundations: The Nernstian Drive and Lipophilic Insertion

The selective uptake of delocalized lipophilic cations (DLCs) like C13-TPP is driven electrophoretically by cellular membrane potentials [1]. The passage of these cations is a multistep thermodynamic process.

  • Cellular Entry: The plasma membrane potential ( ΔΨp​ , typically -30 to -60 mV) drives a 5- to 10-fold accumulation of the cation from the extracellular space into the cytosol.

  • Mitochondrial Sequestration: The massive mitochondrial membrane potential ( ΔΨm​ , typically -150 to -180 mV) further drives a 100- to 1000-fold accumulation into the mitochondrial matrix [1, 4].

The Causality of the Tridecyl (C13) Chain

While the Nernst equation dictates the electromotive force, the 13-carbon aliphatic chain dictates the spatial localization. Shorter chains (e.g., methyl-TPP) remain highly soluble in the aqueous mitochondrial matrix. In contrast, the C13 chain drastically increases the octanol-water partition coefficient (logP). Consequently, C13-TPP does not float freely in the matrix; its hydrophobic tail anchors deeply into the phospholipid bilayer of the IMM, while the positively charged TPP headgroup rests at the membrane-water interface [2, 5].

G Extracellular Extracellular Medium [C13-TPP+] PlasmaMem Plasma Membrane ΔΨp (-30 to -60 mV) Extracellular->PlasmaMem Electrophoresis Cytosol Cytosol (5-10x Accumulation) PlasmaMem->Cytosol IMM Inner Mitochondrial Membrane ΔΨm (-150 to -180 mV) Cytosol->IMM High Lipophilicity (C13 Chain) Matrix Mitochondrial Matrix (Deep Membrane Insertion) IMM->Matrix Nernstian Drive

Caption: Stepwise electrophoretic accumulation and membrane insertion of C13-TPP.

Bioenergetic Impact: From Targeting to Toxicity

The deep insertion of C13-TPP into the IMM is a double-edged sword. It provides unparalleled targeting efficiency for attached pharmacophores, but it introduces intrinsic biological activity that must be controlled for in experimental designs.

Proton Leak and Mild Uncoupling

The presence of the bulky, lipophilic C13 chain disrupts the tight packing of the IMM lipid bilayer. At high concentrations, C13-TPP acts as a protonophore. It facilitates the cyclic movement of protons from the intermembrane space back into the matrix, bypassing ATP synthase. This induces a "proton leak," leading to the uncoupling of oxidative phosphorylation (OXPHOS) and a subsequent drop in ΔΨm​ [2].

Electron Transport Chain (ETC) Inhibition

Beyond uncoupling, extended alkyl-TPP chains have a high affinity for the hydrophobic pockets of respiratory complexes (particularly Complex I). The C13 chain can competitively or allosterically inhibit electron flow, leading to decreased basal respiration and increased reactive oxygen species (ROS) generation[2, 3].

Quantitative Comparison of Alkyl-TPP Chains

To illustrate the structure-activity relationship, the following table summarizes the bioenergetic impact of varying alkyl chain lengths attached to the TPP moiety.

Alkyl Chain LengthExample CompoundRelative Lipophilicity (logP)Primary Submitochondrial LocalizationBioenergetic Impact
C1 (Methyl) Methyl-TPPLowAqueous MatrixInert (Passive Cargo)
C4 (Butyl) Butyl-TPPModerateMatrix / IMM InterfaceMild Uncoupling at high doses
C10 (Decyl) Decyl-TPPHighIMM Lipid BilayerModerate Uncoupling / ETC Inhibition
C13 (Tridecyl) C13-TPP Very High Deep IMM Insertion Severe Uncoupling / Protonophore

Experimental Workflows: A Self-Validating Protocol

When utilizing C13-TPP—either as a standalone probe or conjugated to a drug—you must decouple its targeting efficiency from its intrinsic toxicity. The following protocol outlines a self-validating system using Extracellular Flux Analysis (Seahorse XF) combined with Flow Cytometry.

Protocol: Assessing C13-TPP Bioenergetic Interference

Objective: To determine the maximum tolerated dose (MTD) of C13-TPP that achieves mitochondrial targeting without inducing artifactual uncoupling or ETC inhibition.

Step 1: Dose-Response Preparation

  • Prepare a stock solution of Triphenyltridecylphosphonium Bromide in DMSO (ensure final DMSO concentration in culture is <0.1%).

  • Treat target cells (e.g., HeLa or isolated mitochondria) with a logarithmic dose range of C13-TPP (0.1 μM, 1 μM, 5 μM, 10 μM) for 2 hours.

  • Self-Validating Control: Include a vehicle control (DMSO) and a positive uncoupler control (FCCP, 1 μM).

Step 2: Membrane Potential Assessment (TMRM Staining) Causality: We must verify if the C13-TPP dose collapses the very potential it relies on for accumulation.

  • Load cells with 20 nM Tetramethylrhodamine, methyl ester (TMRM) for 30 minutes at 37°C.

  • Analyze via Flow Cytometry (PE channel).

  • Interpretation: A leftward shift in fluorescence indicates ΔΨm​ depolarization, signaling that the C13-TPP concentration has breached the threshold of membrane disruption.

Step 3: High-Resolution Respirometry (Seahorse XF Cell Mito Stress Test) Causality: To differentiate between ETC inhibition and proton leak.

  • Seed cells in a Seahorse XF96 microplate. Run basal Oxygen Consumption Rate (OCR).

  • Inject Oligomycin (1 μM) to block ATP synthase. If OCR remains high in C13-TPP treated cells compared to vehicle, C13-TPP is inducing a proton leak.

  • Inject FCCP (maximum uncoupling). If maximal OCR is blunted in C13-TPP treated cells, the C13 chain is inhibiting ETC complexes.

G Prep Step 1: Cell Culture & C13-TPP Dosing TMRM Step 2: TMRM Staining (Membrane Potential) Prep->TMRM Seahorse Step 3: Seahorse XF (Respirometry) Prep->Seahorse FlowCyto Flow Cytometry (Quantify ΔΨm Drop) TMRM->FlowCyto OCR OCR Measurement (Assess Uncoupling/ETC Block) Seahorse->OCR Analysis Data Integration (Establish Max Tolerated Dose) FlowCyto->Analysis OCR->Analysis

Caption: Self-validating experimental workflow for assessing C13-TPP bioenergetic toxicity.

Conclusion

Triphenyltridecylphosphonium Bromide is a highly potent lipophilic cation. Its 13-carbon aliphatic chain guarantees rapid and deep insertion into the mitochondrial inner membrane, making it an exceptional tool for localized drug delivery and synthetic conjugate design [5]. However, researchers must respect the biophysical reality of long-chain alkyl-TPPs: they are not biologically inert. By employing rigorous, self-validating respirometry and membrane potential assays, scientists can pinpoint the exact therapeutic window where C13-TPP acts as a precision targeting vector rather than an unintended mitochondrial toxin.

References

  • Title: Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications. Source: Chemical Reviews, 2017. URL: [Link][1]

  • Title: Lipophilic Triphenylphosphonium Cations Inhibit Mitochondrial Electron Transport Chain and Induce Mitochondrial Proton Leak. Source: PLOS One, 2015. URL: [Link][2][3]

  • Title: Triphenylphosphonium-based mitochondrial targeting in cancer therapy: mechanisms, progress, and perspectives. Source: RSC Advances, 2023. URL: [Link][4]

  • Title: Delivery of bioactive molecules to mitochondria in vivo. Source: Proceedings of the National Academy of Sciences (PNAS), 2001. URL: [Link][5]

  • Title: Betulinic Acid ω-Triphenylphosphonium Alkyl Esters: Antiproliferative Activities and In Silico Pharmacokinetic Profiles. Source: International Journal of Molecular Sciences (MDPI), 2023. URL: [Link][6]

Sources

Exploratory

Synthesis Pathways and Applications of Triphenyltridecylphosphonium Bromide Derivatives: A Technical Guide

Executive Summary Triphenyltridecylphosphonium Bromide (TTPB) and its functionalized derivatives represent a critical class of delocalized lipophilic cations (DLCs). Historically utilized as Wittig reaction precursors fo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Triphenyltridecylphosphonium Bromide (TTPB) and its functionalized derivatives represent a critical class of delocalized lipophilic cations (DLCs). Historically utilized as Wittig reaction precursors for long-chain alkene synthesis, these organophosphorus compounds have recently become foundational in the design of mitochondria-targeted therapeutics and diagnostics. This whitepaper provides an in-depth mechanistic analysis of TTPB synthesis, derivatization strategies, and the physicochemical principles governing their biological applications.

Mechanistic Rationale for TPP+ Mitochondrial Targeting

The therapeutic utility of alkyltriphenylphosphonium (TPP+) salts stems from their unique electrochemical properties. The positive charge of the phosphorus atom is sterically shielded and delocalized across three lipophilic phenyl rings. This lowers the activation energy required for the cation to pass through the hydrophobic core of phospholipid bilayers.

The Membrane Potential Driving Force

Mitochondrial accumulation of TTPB derivatives is strictly governed by the Nernst equation. While the plasma membrane potential ( ΔΨp​ ) is approximately -30 to -60 mV, the inner mitochondrial membrane (IMM) maintains a highly negative potential ( ΔΨm​ ) of -140 to -180 mV 1. This dual-potential gradient drives a 100- to 500-fold concentration of TPP+ compounds within the mitochondrial matrix compared to the extracellular space 2.

Alkyl Chain Length and Cardiolipin Interaction

The 13-carbon (tridecyl) chain provides an optimal balance of lipophilicity and aqueous solubility. Recent structural biology studies demonstrate that alkylated TPP+ derivatives with chain lengths between C13 and C14 exhibit highly specific electrostatic and hydrophobic interactions with cardiolipin, a signature phospholipid of the IMM 3. This binding can trigger specific cellular pathways, such as oncosis via endoplasmic reticulum stress, making the tridecyl chain not just a passive linker, but an active pharmacological moiety 3.

G A Extracellular Space (TTPB Derivative) B Plasma Membrane (ΔΨp ≈ -30 to -60 mV) A->B Lipophilic Permeation C Cytosol (Accumulation 5-10x) B->C Driven by ΔΨp D Inner Mitochondrial Membrane (ΔΨm ≈ -140 to -180 mV) C->D Diffusion E Mitochondrial Matrix (Accumulation 100-500x) D->E Driven by ΔΨm (Nernst Eq) F Cardiolipin Binding (Inner Membrane Anchoring) E->F Hydrophobic/Electrostatic Interaction

Mitochondrial targeting mechanism of TPP+ cations driven by membrane potential.

Core Synthesis Pathways of TTPB

The fundamental synthesis of Triphenyltridecylphosphonium Bromide relies on a bimolecular nucleophilic substitution ( SN​2 ) reaction. Triphenylphosphine ( PPh3​ ) acts as the nucleophile, attacking the primary carbon of 1-bromotridecane.

Causality in Solvent and Condition Selection

The choice of solvent is the most critical parameter in this synthesis. Because PPh3​ is a bulky nucleophile, the SN​2 transition state is sterically hindered, requiring significant thermal energy to achieve a practical reaction rate.

Toluene is the industry standard solvent for this reaction 4. Its boiling point (110 °C) provides the exact thermal envelope needed to drive the kinetics without degrading the alkyl chain. More importantly, toluene acts as a self-purifying system : the non-polar starting materials ( PPh3​ and 1-bromotridecane) are highly soluble in toluene, but the resulting highly polar phosphonium salt is completely insoluble. As TTPB forms, it precipitates out of solution, driving the equilibrium forward according to Le Chatelier's principle and preventing subsequent side reactions.

While protic solvents like methanol have been historically documented 5, they suffer from slower kinetics due to hydrogen bonding stabilizing the nucleophile, and the lower boiling point (65 °C) fails to provide adequate thermal activation.

Quantitative Data: Reaction Conditions Comparison

Table 1: Solvent Effects on TTPB Synthesis Kinetics and Yield

SolventTemperature (°C)Time (h)Yield (%)Mechanistic Observation
Toluene 110 (Reflux)24 - 4885 - 92Optimal. Product precipitates, driving equilibrium.
Methanol 65 (Reflux)48 - 7270 - 75Slower kinetics; protic solvation dampens PPh3​ nucleophilicity.
Phenol 180 (Reflux)12 - 16>90High thermal energy accelerates SN​2 , but isolation is complex.
Acetonitrile 82 (Reflux)30 - 3675 - 80Product remains partially soluble; requires extensive evaporation.
Protocol 1: Standard Synthesis of TTPB

Self-Validating System Note: The success of this protocol is visually confirmed by the transition from a clear solution to a dense, white crystalline suspension, indicating successful salt formation and precipitation.

  • Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of Triphenylphosphine (e.g., 26.2 g, 0.1 mol) in 100 mL of anhydrous toluene.

  • Addition: Add 1.0 equivalent of 1-bromotridecane (26.3 g, 0.1 mol) to the stirring solution.

  • Reflux: Attach a reflux condenser and heat the mixture to 110 °C under a continuous nitrogen atmosphere. Maintain reflux for 24 to 48 hours 4.

  • Precipitation: Remove the heat source and allow the reaction to cool slowly to room temperature. A thick white precipitate of tridecyltriphenylphosphonium bromide will form.

  • Isolation: Collect the solid via vacuum filtration using a Büchner funnel.

  • Purification: Wash the filter cake thoroughly with cold, dry diethyl ether (3 × 50 mL) to remove any unreacted starting materials and non-polar impurities.

  • Drying: Dry the purified white solid under high vacuum at 40 °C for 12 hours to remove residual solvent.

Workflow N1 Triphenylphosphine (PPh3) + 1-Bromotridecane N2 Solvent Selection (Anhydrous Toluene) N1->N2 N3 Reflux (110°C, 24-48h) SN2 Nucleophilic Attack N2->N3 Heat + N2 Atm N4 Cooling to RT Precipitation of Phosphonium Salt N3->N4 Kinetics Complete N5 Vacuum Filtration & Washing (Cold Diethyl Ether) N4->N5 Isolate Solid N6 High Vacuum Drying Pure TTPB Yield (>85%) N5->N6 Remove Trace Solvent

Step-by-step synthetic workflow for Triphenyltridecylphosphonium Bromide.

Derivatization Strategies: Wittig Olefination

Beyond its use as a terminal therapeutic targeting moiety, TTPB is a highly valuable synthetic intermediate. It serves as a precursor for generating phosphorus ylides used in Wittig-type olefination reactions to synthesize long-chain alkenes, unnatural amino acids, and complex biological lipids 6.

Base Selection Causality

To generate the active ylide (tridecylidenetriphenylphosphorane), the α -carbon of TTPB must be deprotonated. The selection of the base is paramount. Using strong, non-nucleophilic bases like Potassium bis(trimethylsilyl)amide (KHMDS) is preferred over nucleophilic bases (like alkyl lithiums) 6. KHMDS prevents unwanted nucleophilic attack on the phosphorus center or sensitive functional groups on the target aldehyde, ensuring high Z/E stereoselectivity and preventing precursor degradation.

Protocol 2: Wittig Reaction via TTPB Ylide

Self-Validating System Note: The generation of the ylide is visually indicated by a distinct color change (typically to a deep yellow or orange solution), confirming successful deprotonation before the aldehyde is introduced.

  • Ylide Generation: Suspend TTPB (1.2 equivalents relative to target aldehyde) in anhydrous toluene or THF under a strict argon atmosphere. Cool the suspension to 0 °C using an ice bath.

  • Deprotonation: Slowly add a solution of KHMDS (1.2 equivalents, 0.5 M in toluene) dropwise. Stir the mixture at 0 °C for 30 minutes until the vibrant color of the ylide stabilizes 6.

  • Coupling: Dissolve the target aldehyde (1.0 equivalent) in a minimal amount of anhydrous solvent and add it dropwise to the ylide solution.

  • Propagation: Allow the reaction mixture to warm to room temperature and stir for 16-20 hours.

  • Quenching: Quench the reaction with a saturated aqueous solution of ammonium chloride ( NH4​Cl ).

  • Extraction: Extract the aqueous layer with diethyl ether (3 × 30 mL). Wash the combined organic phases with brine and dry over anhydrous sodium sulfate ( Na2​SO4​ ).

  • Purification: Concentrate the organic layer under reduced pressure. Purify the resulting crude product via silica gel column chromatography (eluting with a petroleum ether/ethyl acetate gradient) to separate the desired alkene from the triphenylphosphine oxide byproduct.

Conclusion

Triphenyltridecylphosphonium Bromide and its derivatives are indispensable tools in modern chemical biology and drug development. By leveraging the thermodynamics of the SN​2 reaction in non-polar solvents, researchers can achieve high-yield, self-purifying syntheses of these compounds. Whether utilized as Wittig precursors for complex lipid synthesis or deployed directly as mitochondria-targeting vehicles, mastering the physicochemical properties of the TPP+ tridecyl chain enables the precise modulation of cellular bioenergetics and the development of next-generation targeted therapeutics.

References

  • Alkyltriphenylphosphonium Binding to Cardiolipin Triggers Oncosis in Cancer Cells, Advanced Science (Weinh),
  • Delivery of bioactive molecules to mitochondria in vivo, Proceedings of the N
  • Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications, Chemical Reviews - ACS Public
  • Synthesis of 3-Methylhexadecane, Benchchem Technical Support Center,
  • Synthesis of 2-amino alcohols and unnatural amino acids
  • US3334144A - Process for making alkyltriaryl-phosphonium compounds, Google P

Sources

Foundational

Triphenyltridecylphosphonium Bromide thermal stability and melting point

Title: Navigating the Thermophysical Landscape of Triphenyltridecylphosphonium Bromide: Stability, Phase Dynamics, and Advanced Applications Abstract: Triphenyltridecylphosphonium Bromide (CAS 13266-02-9) is a highly ver...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Navigating the Thermophysical Landscape of Triphenyltridecylphosphonium Bromide: Stability, Phase Dynamics, and Advanced Applications

Abstract: Triphenyltridecylphosphonium Bromide (CAS 13266-02-9) is a highly versatile delocalized lipophilic cation. Characterized by its unique thermophysical profile—specifically a depressed melting point coupled with robust high-temperature stability—it serves as a critical reagent in Wittig olefinations, a phase-transfer catalyst, and a highly effective mitochondrial targeting moiety in drug development. This whitepaper provides an in-depth mechanistic analysis of its thermal behavior, validated analytical protocols, and its application in advanced materials and pharmacology.

Physicochemical Profile and Structural Causality

Triphenyltridecylphosphonium Bromide consists of a bulky, rigid triphenylphosphonium (TPP+) headgroup and a flexible 13-carbon aliphatic tail, neutralized by a bromide counterion. This structural dichotomy is the primary driver of its unique physical properties.

While shorter-chain alkyltriphenylphosphonium salts (e.g., methyl or isopropyl derivatives) exhibit high melting points typical of crystalline organic salts, the introduction of the tridecyl (C13) chain fundamentally alters the solid-state lattice. The long, flexible alkyl chain increases the free volume and conformational entropy, disrupting the highly ordered packing of the TPP+ headgroups. Consequently, the lattice energy is significantly lowered, resulting in a melting point of 84–86 °C[1]. This low melting transition effectively categorizes the compound as an ionic liquid precursor, bridging the gap between solid-state salts and room-temperature ionic liquids (RTILs)[2].

Table 1: Key Physicochemical Properties

PropertyValueCausality / Significance
Chemical Name Triphenyltridecylphosphonium BromideStandard IUPAC nomenclature.
CAS Number 13266-02-9Unique chemical identifier[3].
Molecular Formula C31H42BrPDictates mass and elemental composition.
Molecular Weight 525.54 g/mol High MW contributes to lipophilicity[3].
Melting Point ( Tm​ ) 84–86 °CDepressed Tm​ due to C13 chain entropy disrupting lattice packing[1].
Thermal Onset ( Tonset​ ) > 250 °C (Typical for class)High stability driven by P-C bond strength; superior to ammonium analogs[4].

Thermal Stability and Degradation Mechanics

A critical advantage of phosphonium salts over their ammonium counterparts is their superior thermal stability. In polymer processing (such as the synthesis of layered silicate clay nanocomposites), traditional alkylammonium intercalants often degrade prematurely via Hofmann elimination (β-hydrogen elimination) at temperatures below 200 °C.

Conversely, alkyltriphenylphosphonium salts resist this pathway. The phosphorus atom's ability to stabilize the adjacent carbon-phosphorus bond—historically attributed to d-orbital participation or negative hyperconjugation—pushes the onset of thermal decomposition ( Tonset​ ) significantly higher, often exceeding 250 °C to 300 °C, with some derivatives remaining stable up to 450 °C[2],[5].

When thermal degradation finally occurs, it typically proceeds via two competing mechanisms:

  • Nucleophilic Substitution ( SN​2 ) : The bromide anion attacks the α-carbon of the alkyl chain, yielding triphenylphosphine and tridecyl bromide.

  • P-C Bond Homolysis : Radical cleavage of the phosphorus-phenyl or phosphorus-alkyl bond, leading to the formation of phosphine derivatives and hydrocarbon byproducts[6].

ThermalDegradation A Triphenyltridecylphosphonium Bromide (Solid) B Melting Phase (84-86 °C) A->B Heating (DSC) C Thermal Onset (>250 °C) B->C Continued Heating (TGA) D Nucleophilic Attack (Br-) or P-C Homolysis C->D Activation Energy Reached E Triphenylphosphine (Volatile/Stable) D->E Pathway A F Tridecyl Bromide (Volatile) D->F Pathway B

Fig 1: Thermally induced phase transition and degradation pathways of Triphenyltridecylphosphonium Bromide.

Self-Validating Experimental Protocols

To accurately assess the thermal boundaries of Triphenyltridecylphosphonium Bromide for downstream applications, researchers must employ rigorous, self-validating thermal analysis workflows.

Protocol 1: Precision Thermogravimetric Analysis (TGA) and DSC

This protocol determines the exact melting point ( Tm​ ) and decomposition onset ( Tonset​ ) while controlling for atmospheric moisture (which can plasticize the salt and artificially lower Tm​ ).

Step-by-Step Methodology:

  • Instrument Calibration : Calibrate the DSC using high-purity Indium ( Tm​ = 156.6 °C) and the TGA using certified calcium oxalate monohydrate to ensure mass and temperature accuracy[4].

  • Sample Preparation : Weigh 5–10 mg of Triphenyltridecylphosphonium Bromide into a tared, hermetically sealed aluminum pan (for DSC) and a platinum crucible (for TGA). Self-Validation: Run an empty pan/crucible as a baseline blank to subtract instrumental drift.

  • Purge Environment : Establish a high-purity Nitrogen ( N2​ ) purge at 50 mL/min to prevent oxidative degradation, which would skew the intrinsic thermal stability profile[4].

  • DSC Heating Cycle (Phase Transitions) :

    • Equilibrate at 25 °C for 5 minutes.

    • Ramp at 10 °C/min to 120 °C.

    • Identify the endothermic peak corresponding to the melting point (expected 84–86 °C)[1].

  • TGA Heating Cycle (Decomposition) :

    • Equilibrate at 30 °C.

    • Ramp at 10 °C/min to 600 °C[4].

    • Calculate Tonset​ by extrapolating the pre-degradation baseline and the steepest tangent of the first mass-loss step.

Applications in Drug Development: Mitochondrial Targeting

Beyond materials science, the TPP+ moiety is a cornerstone of modern targeted pharmacology. The mitochondrial inner membrane maintains a highly negative transmembrane potential ( ΔΨm​≈−150 to −180 mV) relative to the cytosol.

Because Triphenyltridecylphosphonium Bromide is a delocalized lipophilic cation, the positive charge is shielded by the bulky, hydrophobic phenyl rings and the tridecyl chain. This allows the molecule to easily partition through the hydrophobic core of the phospholipid bilayer without requiring a specific protein transporter[2]. Driven by the Nernst equation, these cations accumulate in the mitochondrial matrix at concentrations 100 to 1000 times higher than in the extracellular fluid[2].

By covalently linking a pharmacophore to the tridecyl chain, drug development professionals can direct antioxidants, chemotherapeutics, or fluorescent probes specifically to the mitochondria, bypassing off-target cytosolic interactions.

MitoTargeting Ext Extracellular Space (Neutral pH) Membrane Plasma Membrane (ΔΨp ≈ -30 to -60 mV) Ext->Membrane Lipophilic Cation Diffusion Cyto Cytosol Membrane->Cyto Potential-Driven MitoMembrane Inner Mitochondrial Membrane (ΔΨm ≈ -150 to -180 mV) Cyto->MitoMembrane Nernstian Distribution Matrix Mitochondrial Matrix (100-1000x Accumulation) MitoMembrane->Matrix Deep Accumulation

Fig 2: Potential-driven mitochondrial accumulation mechanism of delocalized lipophilic TPP+ cations.

Protocol 2: In Vitro Mitochondrial Targeting Validation

To validate the targeting efficacy of a synthesized TPP-drug conjugate:

  • Cell Culture : Seed HeLa or HepG2 cells in a 35 mm glass-bottom dish and culture to 70% confluency.

  • Co-Staining : Incubate cells with 100 nM of the fluorescently tagged TPP-conjugate and 50 nM of a commercially validated mitochondrial tracker (e.g., MitoTracker™ Deep Red) for 30 minutes at 37 °C.

  • Washing : Wash cells three times with warm Phosphate-Buffered Saline (PBS) to remove unbound cations.

  • Confocal Microscopy : Image the cells using dual-channel confocal laser scanning microscopy. Self-Validation: Calculate the Pearson's Correlation Coefficient (PCC) between the two channels. A PCC > 0.85 confirms highly specific mitochondrial localization.

Conclusion

Triphenyltridecylphosphonium Bromide represents a masterclass in structural tuning. By appending a C13 aliphatic chain to a robust triphenylphosphonium core, chemists have engineered a molecule that melts at a highly accessible 84–86 °C while maintaining the exceptional thermal stability characteristic of phosphonium salts. Whether utilized as a thermally stable intercalant in high-temperature polymer processing or as a precision-guided mitochondrial delivery vehicle in pharmacology, understanding its thermophysical boundaries is essential for optimizing its application.

References

  • AS-1 . "85-1715-99 Triphenyltridecylphosphonium Bromide 250mg CAS No:13266-02-9". Axel. Available at:[Link]

  • ACS Omega . "Developing Structural First Principles for Alkylated Triphenylphosphonium-Based Ionic Liquids". ACS Publications. Available at:[Link]

  • The Royal Society of Chemistry . "Chapter 3: Phosphonium salts and P-ylides". RSC Publishing. Available at:[Link]

  • DTIC . "A Study of the Thermal Stability, Degradation Mechanisms and Properties of Polymer/Organically Modified Layered Silicate Nanocomposites". Defense Technical Information Center. Available at:[Link]

Sources

Exploratory

Triphenyltridecylphosphonium Bromide: A Technical Guide to Wittig Olefination and Nanomaterial Engineering

Executive Summary Triphenyltridecylphosphonium Bromide (CAS 13266-02-9; Molecular Formula: C31H42BrP) is a highly lipophilic phosphonium salt traditionally utilized as a Wittig reagent for introducing a 13-carbon aliphat...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Triphenyltridecylphosphonium Bromide (CAS 13266-02-9; Molecular Formula: C31H42BrP) is a highly lipophilic phosphonium salt traditionally utilized as a Wittig reagent for introducing a 13-carbon aliphatic chain into organic frameworks[1]. While its primary application lies in the stereoselective synthesis of complex lipids, sphingoid bases, and unnatural amino acids[2], its utility has recently expanded into the realm of materials science. Specifically, it serves as a critical intercalating agent for synthesizing thermally stable polymer/layered silicate clay nanocomposites[3].

This whitepaper provides an in-depth, self-validating guide for researchers and drug development professionals, detailing the mechanistic pathways, quantitative performance data, and field-proven experimental protocols associated with this versatile compound.

Mechanistic Grounding: The Wittig Olefination Pathway

The core chemical utility of Triphenyltridecylphosphonium Bromide is its capacity to generate a phosphorus ylide (tridecylidenetriphenylphosphorane) upon deprotonation by a strong base[4]. This ylide subsequently reacts with aldehydes or ketones to form an oxaphosphetane intermediate, which undergoes cycloreversion to yield a long-chain alkene and triphenylphosphine oxide (Ph3P=O)[4].

Causality in Base Selection: The choice of base dictates the success and stereoselectivity of the olefination. For robust, simple ketones, n-butyllithium (n-BuLi) in THF at -78°C is highly effective[4]. However, when synthesizing sensitive pharmaceutical intermediates—such as N-protected α -amino aldehydes—potassium bis(trimethylsilyl)amide (KHMDS) in anhydrous toluene at 0°C is strictly preferred[2]. KHMDS is a sterically hindered, non-nucleophilic base; it efficiently deprotonates the phosphonium salt without attacking delicate protecting groups (e.g., Boc or Benzyl) or causing racemization at the α -chiral center[5].

WittigPathway A Phosphonium Salt (CAS 13266-02-9) C Phosphorus Ylide (Red Solution) A->C Deprotonation B KHMDS Base (Toluene, 0°C) B->C E Oxaphosphetane Intermediate C->E Nucleophilic Attack D Aldehyde Substrate D->E F Long-Chain Alkene (Z/E Mixture) E->F Cycloreversion G Ph3P=O (Byproduct) E->G

Mechanistic pathway of Wittig olefination using Triphenyltridecylphosphonium Bromide.

Application I: Synthesis of Bioactive Sphingolipids & Unnatural Amino Acids

The 13-carbon aliphatic chain provided by this reagent perfectly mimics the hydrophobic tails of naturally occurring sphingolipids, making it indispensable in medicinal chemistry.

  • Synthesis of Sphingolipid Analogs: Researchers have utilized Triphenyltridecylphosphonium Bromide in the formal synthesis of (-)-Jaspine B, a marine-derived anhydrophytosphingosine with potent cytotoxic properties against murine leukemia and human carcinoma cells[6]. By reacting the tridecyl ylide with a D-glucose or xylo-furanose derived aldehyde, the essential lipid backbone is installed with high precision[6].

  • Unnatural Amino Acids & 2-Amino Alcohols: In the development of immunosuppressive agents, long-chain 2-amino alcohols are synthesized via the Wittig-type olefination of 3-benzyloxy-2-(tert-butoxycarbonylamino)propanal[2]. The reaction yields a Z/E isomeric mixture of the long-chain alkene, which is subsequently catalytically hydrogenated to form enantiopure Boc-protected 2-amino alcohols[5].

Application II: Polymer/Layered Silicate Clay Nanocomposites

Beyond organic synthesis, Triphenyltridecylphosphonium Bromide acts as a high-performance intercalating agent for modifying layered silicates like sodium montmorillonite (Na-MMT)[3].

The Thermal Stability Imperative: Traditional organoclays modified with standard alkylammonium salts suffer from Hofmann elimination (thermal degradation) at temperatures around 200°C. This precludes their use in high-temperature melt-processed polymers like polycarbonate, which require processing temperatures exceeding 250°C[3]. Triphenyltridecylphosphonium cations lack β -hydrogens on their phenyl rings, and the steric bulk around the phosphorus center severely inhibits bimolecular decomposition pathways[3]. Consequently, phosphonium-modified clays exhibit superior thermal stability, enabling successful melt intercalation without polymer degradation[3].

Organoclay N1 Na-Montmorillonite (Pristine Clay) N2 Aqueous Dispersion & Swelling N1->N2 N4 Cation Exchange (60-80°C) N2->N4 N3 Phosphonium Salt Addition N3->N4 Intercalation N5 Thermally Stable Organoclay N4->N5 Filtration & Drying N6 Polymer Melt Intercalation (>250°C) N5->N6

Workflow for the synthesis of thermally stable organoclays via cation exchange.

Quantitative Data & Yield Analysis

The following table summarizes the performance metrics of Triphenyltridecylphosphonium Bromide across its primary applications, demonstrating its efficiency and operational parameters[2],[4],[3].

Application FieldTarget Molecule / MaterialKey Reagents & SolventsYield / EfficiencyCritical Parameter
Medicinal Chemistry (2R)-1-Benzyloxy-2-(Boc-amino)-3-hexadecenePhosphonium Salt, KHMDS, Toluene59% (Z/E mixture)Base selection (KHMDS) to prevent racemization of the chiral center.
Organic Synthesis 3-Methylhexadecane (via alkene intermediate)Phosphonium Salt, n-BuLi, THFVariable (Substrate dependent)Strict anhydrous conditions; Ph3P=O removal via non-polar chromatography.
Materials Science BPAP-MMT OrganoclayPhosphonium Salt, Na-MMT, WaterHigh (Near complete cation exchange)Thermal stability >250°C required for downstream polycarbonate melt processing.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies detail not only the procedural steps but the mechanistic causality and validation markers for each phase.

Protocol A: Ylide Generation and Olefination of α -Amino Aldehydes

Adapted from the synthesis of unnatural amino acids[5].

  • Preparation: Suspend Triphenyltridecylphosphonium Bromide (1.20 mmol) in dry toluene (5.0 mL) under a strict N2 atmosphere.

    • Causality: Toluene is chosen over THF to minimize the solubility of the resulting potassium bromide salt, driving the equilibrium forward.

  • Ylide Formation: At 0°C, add KHMDS in toluene (0.5 M, 2.4 mL) dropwise over 5 minutes. Stir for 10 minutes.

    • Causality & Validation: The low temperature controls the exothermic deprotonation. The reaction is self-validating; the suspension will transition into a bright red solution , visually confirming the successful generation of the phosphorus ylide[5].

  • Olefination: Add the aldehyde substrate (1.00 mmol) dissolved in dry toluene (5 mL) in one portion. Stir at room temperature for 20 hours.

  • Quenching & Extraction: Quench with saturated aqueous NH4Cl (50 mL) to neutralize excess base and destroy unreacted ylide. Extract with Et2O (3 × 30 mL).

  • Purification (Critical Step): Remove the solvent and purify the residue via silica gel column chromatography using a non-polar eluent (e.g., petroleum ether/EtOAc).

    • Causality: Triphenylphosphine oxide (Ph3P=O) is a highly polar, high-boiling solid byproduct. A non-polar mobile phase exploits this polarity differential, retaining the oxide heavily on the stationary silica phase while the non-polar long-chain alkene elutes cleanly[4].

Protocol B: Synthesis of Thermally Stable Organoclays (BPAP-MMT)

Adapted from polymer nanocomposite engineering workflows[3].

  • Clay Swelling: Disperse pristine Na-Montmorillonite (Na-MMT) in deionized water (typically 1% w/v) and stir vigorously for 24 hours at 80°C.

    • Causality: Prolonged hydration expands the interlayer d-spacing of the silicate sheets, exposing the sodium cations for efficient exchange.

  • Cation Exchange: Dissolve Triphenyltridecylphosphonium Bromide (1.2 molar equivalents relative to the clay's Cation Exchange Capacity) in a minimal amount of warm water/ethanol mixture. Add dropwise to the clay suspension.

  • Intercalation: Stir the mixture at 80°C for 12 hours.

    • Validation: The successful exchange of hydrophilic Na+ for the highly lipophilic phosphonium cation causes the clay to become hydrophobic and precipitate out of the aqueous solution.

  • Isolation: Filter the precipitated organoclay and wash repeatedly with hot deionized water until the filtrate tests negative for bromide ions (validated via AgNO3 drop test). Dry under vacuum at 80°C.

References

  • Title: Synthesis of 2-amino alcohols and unnatural amino acids from serine Source: ARKIVOC 2002 (xiii) 55-61, ARKAT USA URL: [Link]

  • Title: A five-step formal synthesis of (−)-Jaspine B Source: ResearchGate URL: [Link]

  • Title: Synthesis and Properties of Polymer/Layered Silicate Clay Nanocomposites Source: Swaminathan Sivaram Research Group, National Chemical Laboratory URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Leveraging Triphenyltridecylphosphonium Bromide as a High-Efficacy Phase Transfer Catalyst

Introduction: The Challenge of Immiscible Reactants and the Power of Phase Transfer Catalysis In the landscape of chemical synthesis, a frequent and formidable challenge arises when reactants are partitioned between two...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Immiscible Reactants and the Power of Phase Transfer Catalysis

In the landscape of chemical synthesis, a frequent and formidable challenge arises when reactants are partitioned between two immiscible phases, typically an aqueous and an organic layer.[1] Under these heterogeneous conditions, the reaction rate is often negligible, as the reactive species cannot interact.[2] Phase Transfer Catalysis (PTC) emerges as an elegant and powerful solution to this problem. A phase transfer catalyst is a substance that facilitates the migration of a reactant from one phase into another, thereby enabling the reaction to proceed.[1] This technique offers numerous advantages, including the use of inexpensive and environmentally benign reagents and solvents, milder reaction conditions, increased reaction rates, higher yields, and simplified work-up procedures.[3][4]

Among the various classes of phase transfer catalysts, quaternary phosphonium salts, such as Triphenyltridecylphosphonium Bromide , have garnered significant attention due to their high thermal stability and excellent solubility in organic media, which often surpasses that of their ammonium analogues.[5][6] This guide provides a comprehensive overview of Triphenyltridecylphosphonium Bromide, detailing its mechanism of action and providing robust protocols for its application in key organic transformations for researchers, scientists, and drug development professionals.

Catalyst Profile: Triphenyltridecylphosphonium Bromide

Triphenyltridecylphosphonium Bromide belongs to the family of quaternary phosphonium salts.[7] Its structure is key to its efficacy as a phase transfer catalyst.

  • Quaternary Phosphonium Cation (Q⁺): The positively charged phosphorus atom is bonded to four organic substituents.

  • Three Phenyl Groups: These bulky groups provide steric shielding to the phosphorus center, contributing to the salt's overall stability.

  • One Tridecyl (C13) Group: This long aliphatic chain imparts a high degree of lipophilicity (affinity for organic solvents). This "organic-loving" nature ensures the cation, and any anion it pairs with, is readily soluble in the organic phase where the substrate resides.[3]

  • Bromide Anion (Br⁻): The initial counter-ion, which is exchanged for the reactant anion during the catalytic cycle.

The combination of a lipophilic alkyl chain and a stable phosphonium core makes Triphenyltridecylphosphonium Bromide an exceptionally effective shuttle for transporting anions from an aqueous or solid phase into a non-polar organic medium.[8]

Table 1: Physical and Chemical Properties (Note: Data for the closely related and more commonly documented Triphenyl(tetradecyl)phosphonium Bromide (C14 analogue) is provided for reference and is expected to be highly representative of the C13 compound.)

PropertyValueSource
Chemical Formula C₃₁H₄₂BrP-
Molecular Weight 525.55 g/mol -
Appearance White to light yellow solid/powder[9][10]
Melting Point 87 - 89 °C (for C14 analogue)[9]
Solubility Soluble in many organic solvents[5]
Thermal Stability Generally higher than ammonium salts, stable up to 150-200°C[6]

The Mechanism of Action: Bridging the Phase Divide

Triphenyltridecylphosphonium Bromide functions primarily through the "Starks extraction mechanism," the foundational principle of phase transfer catalysis for ionic reactants.[4] The catalyst acts as a shuttle, extracting an anion from the aqueous phase and carrying it into the organic phase where it can react with the organic-soluble substrate.

The catalytic cycle can be broken down into four key steps, as illustrated below:

  • Anion Exchange: The catalyst, Triphenyltridecylphosphonium Bromide (Q⁺Br⁻), present at the liquid-liquid interface, exchanges its bromide anion for the reactant anion (e.g., CN⁻) from the aqueous phase. This forms a new, lipophilic ion pair (Q⁺CN⁻).

  • Phase Transfer: The newly formed ion pair (Q⁺CN⁻) is highly soluble in the organic phase due to the long tridecyl chain and dissolves away from the interface.[1]

  • Reaction: Within the bulk organic phase, the anion (CN⁻) is poorly solvated and highly reactive—often referred to as a "naked anion".[2] This activated anion readily reacts with the organic substrate (R-X) in a nucleophilic substitution reaction to form the desired product (R-CN). This step also regenerates the catalyst's original counter-ion (Br⁻) in the form of the ion pair Q⁺X⁻ (if the leaving group is Br⁻) or generates a new salt (e.g., Q⁺Cl⁻ if the leaving group is Cl⁻).

  • Catalyst Regeneration: The phosphonium salt (now Q⁺X⁻) migrates back to the interface to begin the cycle anew, exchanging its new anion (X⁻) for another reactant anion (CN⁻) from the aqueous phase.

PTC_Mechanism RX Substrate (R-X) RCN Product (R-CN) QX_org Q⁺X⁻ (Catalyst) QCN_org Q⁺CN⁻ (Lipophilic Ion Pair) QCN_org->RX 3. Reaction NaX Byproduct (Na⁺X⁻) QBr_aq Q⁺Br⁻ (Catalyst) QX_org->QBr_aq 4. Catalyst Regeneration NaCN Reactant (Na⁺CN⁻) NaCN->QBr_aq 1. Anion Exchange (at interface) interface interface QBr_aq->QCN_org 2. Phase Transfer

Caption: The catalytic cycle of Triphenyltridecylphosphonium Bromide (Q⁺Br⁻).

Application & Protocols: Nucleophilic Substitution

One of the most powerful applications of Triphenyltridecylphosphonium Bromide is in accelerating bimolecular nucleophilic substitution (Sₙ2) reactions.[11][12] A classic example is the Williamson ether synthesis, where an alkoxide displaces a halide from an alkyl halide to form an ether.[13][14]

Application Note: Williamson Ether Synthesis of Benzyl Propyl Ether

Objective: To synthesize benzyl propyl ether from benzyl bromide and sodium propoxide using Triphenyltridecylphosphonium Bromide as a phase transfer catalyst. This protocol demonstrates the utility of PTC in a solid-liquid system, where the nucleophile (sodium propoxide) is a solid.

Causality and Experimental Choices:

  • Reactants: Benzyl bromide is an excellent Sₙ2 substrate. Sodium propoxide is a strong nucleophile but has negligible solubility in common organic solvents like toluene. This immiscibility makes PTC essential.

  • Catalyst: Triphenyltridecylphosphonium Bromide is chosen for its high lipophilicity, which allows it to effectively complex with the propoxide anion and shuttle it into the organic phase for reaction. A catalyst loading of 2 mol% is a typical starting point, balancing reaction rate with cost and ease of removal.

  • Solvent: Toluene is selected as the organic solvent because it is inert under these conditions, readily dissolves the benzyl bromide, and has a suitable boiling point for moderate heating to increase the reaction rate. It is also immiscible with the solid sodium propoxide.

  • Stirring: Vigorous stirring is critical. It maximizes the surface area of the solid reactant, facilitating the anion exchange step at the solid-liquid interface.

  • Temperature: Heating to 70°C increases the kinetic energy of the system, accelerating both the phase transfer and the substitution reaction steps without causing significant side reactions or solvent loss.

Detailed Protocol: Synthesis of Benzyl Propyl Ether

Materials & Equipment:

  • Benzyl bromide (1.71 g, 10.0 mmol)

  • Sodium propoxide (0.90 g, 11.0 mmol, 1.1 eq)

  • Triphenyltridecylphosphonium Bromide (0.105 g, 0.2 mmol, 2 mol%)

  • Toluene (30 mL)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • 100 mL round-bottom flask, reflux condenser, magnetic stirrer/hotplate, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium propoxide (0.90 g), Triphenyltridecylphosphonium Bromide (0.105 g), and toluene (30 mL).

  • Initiation: Begin vigorous stirring to create a fine suspension. Add benzyl bromide (1.71 g) to the flask.

  • Reaction: Heat the mixture to 70°C with continued vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) every hour. (Typical reaction time: 2-4 hours).

  • Work-up & Quenching: Once the reaction is complete (disappearance of benzyl bromide), cool the mixture to room temperature. Add 20 mL of deionized water to the flask and stir for 5 minutes to dissolve any remaining salts.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Wash the organic layer with deionized water (2 x 20 mL) and then with brine (1 x 20 mL). The aqueous washes remove the catalyst and inorganic salts.

  • Drying & Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene.

  • Purification (Optional): The crude benzyl propyl ether can be purified further by vacuum distillation or column chromatography if required.

Protocol_Workflow A 1. Setup Add solids (NaOPr, PTC) and Toluene to flask. B 2. Initiation Add Benzyl Bromide. Begin vigorous stirring. A->B C 3. Reaction Heat to 70°C. Monitor by TLC/GC. B->C D 4. Work-up Cool to RT. Add water to dissolve salts. C->D E 5. Extraction Separate layers. Wash organic phase. D->E F 6. Drying & Concentration Dry with MgSO₄. Rotovap to remove solvent. E->F G Product Crude Benzyl Propyl Ether F->G

Caption: Experimental workflow for PTC-catalyzed ether synthesis.

Safety & Handling

As with all chemical reagents, proper safety protocols must be followed when handling Triphenyltridecylphosphonium Bromide and its variants.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9][15]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[16] Avoid contact with skin and eyes, as the compound can cause skin and serious eye irritation.[10][16] Wash hands thoroughly after handling.[10]

  • Storage: Store in a tightly closed container in a dry, well-ventilated place.[9] The material can be air-sensitive.[15]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[9]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[15]

Conclusion

Triphenyltridecylphosphonium Bromide is a robust and highly effective phase transfer catalyst for a variety of organic transformations, particularly nucleophilic substitution reactions. Its superior thermal stability and lipophilicity enable efficient catalysis in biphasic systems, leading to faster reactions, higher yields, and milder conditions. By understanding the underlying mechanism and following structured protocols, researchers can effectively harness the power of this catalyst to overcome the challenges of heterogeneous reactions and streamline synthetic pathways in both academic and industrial settings.

References

  • Dalal Institute. (n.d.). Phase Transfer Catalysis. Retrieved from Dalal Institute website. [Link]

  • NPTEL. (n.d.). Lecture 41: Phase Transfer Catalysis. Retrieved from nptel.ac.in. [Link]

  • OperaChem. (2023, July 2). Phase transfer catalysis (PTC). Retrieved from operachem.com. [Link]

  • Maruoka, K. (Ed.). (2008). Asymmetric Phase Transfer Catalysis. Wiley-VCH. [Link]

  • Vesta Chemicals. (n.d.). The Importance of Phase Transfer Catalysts: Focus on Butyltriphenylphosphonium Bromide. Retrieved from vestachemicals.com. [Link]

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from organic-chemistry.org. [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from masterorganicchemistry.com. [Link]

  • Pendidikan Kimia. (n.d.). Nucleophilic Substitution Reactions Using Phosphine Nucleophiles: An Introduction to Phosphorus-31 NMR. Retrieved from pkim.pps.uny.ac.id. [Link]

  • Chegg. (2020, March 30). Solved c. The reaction of triphenylphosphine with an alkyl.... Retrieved from chegg.com. [Link]

  • Vesta Chemicals bv. (n.d.). Phase Transfer Catalysts - CatOnium. Retrieved from vestachemicals.com. [Link]

Sources

Application

Application Note: Preparation and Biological Application of Triphenyltridecylphosphonium Bromide (C13-TPP) in Cell Culture

Introduction & Mechanistic Overview Triphenyltridecylphosphonium Bromide (C13-TPP) is a highly lipophilic cation widely utilized in advanced mitochondrial research. While historically recognized as a Wittig reagent in or...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

Triphenyltridecylphosphonium Bromide (C13-TPP) is a highly lipophilic cation widely utilized in advanced mitochondrial research. While historically recognized as a Wittig reagent in organic synthesis[1], its unique structural properties make it a potent mitochondrial targeting moiety and uncoupling agent in living cell cultures[2].

Mechanistic Causality: The triphenylphosphonium (TPP) group possesses a delocalized positive charge distributed across three phenyl rings. This delocalization significantly lowers the activation energy required for the cation to pass through the hydrophobic core of the cellular phospholipid bilayer[2]. Driven by the highly negative inner mitochondrial membrane potential ( ΔΨm​ , typically -150 to -180 mV), C13-TPP undergoes Nernstian accumulation in the mitochondrial matrix, reaching concentrations up to 1000-fold higher than the extracellular environment[2]. The 13-carbon (tridecyl) alkyl chain is critical to its biological activity; its extreme lipophilicity allows it to intercalate deeply into the inner mitochondrial membrane (IMM). This intercalation disrupts lipid organization, induces significant proton leak, inhibits electron transport chain (ETC) complexes, and ultimately triggers mitochondrial depolarization ()[2].

Physicochemical Properties

Understanding the physical properties of C13-TPP is essential for proper solvent selection and molarity calculations[1],[3].

PropertySpecification
Chemical Name Triphenyltridecylphosphonium Bromide
Synonyms Tridecyltriphenylphosphonium Bromide, C13-TPP
CAS Number 13266-02-9
Molecular Formula C31H42BrP
Molecular Weight 525.54 g/mol
Appearance White to off-white solid
Primary Solvents Dimethyl Sulfoxide (DMSO), Ethanol

Pathway Visualization

The following diagram illustrates the cellular uptake and mechanistic pathway of C13-TPP leading to mitochondrial uncoupling.

G Extracellular Extracellular C13-TPP Cytosol Cytosol Extracellular->Cytosol Diffusion IMM Inner Mitochondrial Membrane Cytosol->IMM Intercalation Matrix Mitochondrial Matrix IMM->Matrix ΔΨm Driven ProtonLeak Proton Leak & ETC Inhibition Matrix->ProtonLeak Disruption Depolarization Mitochondrial Depolarization ProtonLeak->Depolarization Uncoupling

Caption: Mechanism of C13-TPP mitochondrial accumulation and induction of membrane depolarization.

Protocol 1: Preparation of 10 mM C13-TPP Stock Solution

Causality: C13-TPP is highly hydrophobic; therefore, anhydrous Dimethyl Sulfoxide (DMSO) is the optimal solvent to ensure complete dissolution and maintain sterility. A 10 mM concentration is chosen to allow for >1:1000 dilutions in cell culture media, keeping the final DMSO concentration 0.1% (v/v) to prevent solvent-induced cytotoxicity.

Step-by-Step Methodology:

  • Equilibration: Allow the C13-TPP powder to equilibrate to room temperature in a desiccator for 30 minutes. Reasoning: Prevents condensation and moisture absorption, which can degrade the compound or alter the effective molarity.

  • Weighing: Weigh exactly 5.255 mg of C13-TPP using a calibrated analytical microbalance.

  • Transfer: Transfer the powder to a sterile, light-protected 1.5 mL microcentrifuge tube.

  • Dissolution: Add exactly 1.0 mL of sterile, anhydrous DMSO (cell culture grade, >99.9% purity).

  • Mixing: Vortex the solution vigorously for 60 seconds.

  • Self-Validation Check: Hold the tube against a light source; the solution must be completely clear with no visible particulates. If particulates remain, sonicate in a water bath for 5 minutes at room temperature until fully dissolved.

  • Storage: Aliquot the 10 mM stock solution into 50 μL volumes in sterile amber tubes to avoid repeated freeze-thaw cycles. Store at -20°C. The solution is stable for up to 6 months.

Protocol 2: Mitochondrial Depolarization Assay in Adherent Cells

Causality: To validate the uncoupling effect of C13-TPP, this protocol uses the JC-1 dye, a ratiometric fluorescent probe. In healthy mitochondria, JC-1 forms J-aggregates (red fluorescence). Upon C13-TPP-induced depolarization, JC-1 remains in monomeric form (green fluorescence).

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells (e.g., HeLa, C2C12) in a 96-well optical-bottom plate at a density of 1×104 cells/well. Incubate overnight at 37°C, 5% CO 2​ .

  • Stock Preparation: Thaw a 50 μL aliquot of 10 mM C13-TPP stock at room temperature. Vortex briefly.

  • Working Solution: Prepare a 10 μM working solution by diluting 1 μL of the 10 mM stock into 999 μL of pre-warmed complete culture medium (1:1000 dilution, final DMSO = 0.1%).

  • Treatment: Aspirate the old media. Add 100 μL of the following treatments to designated wells (n=4 per condition):

    • Negative Control: Untreated media.

    • Vehicle Control: Media + 0.1% DMSO.

    • Positive Control: Media + 10 μM FCCP (Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone).

    • Experimental: Media + 10 μM C13-TPP.

  • Incubation: Incubate for 2 hours at 37°C. Reasoning: A 2-hour window is sufficient for Nernstian accumulation and subsequent induction of proton leak without causing secondary necrotic cell detachment[2].

  • Staining: Remove treatment media and wash once with 1X PBS. Add 100 μL of JC-1 staining solution (2 μM in culture media) to each well. Incubate for 30 minutes at 37°C in the dark.

  • Washing & Reading: Wash cells twice with PBS. Add 100 μL of clear assay buffer. Measure fluorescence using a microplate reader (Excitation: 488 nm; Emission: 530 nm for Green, 590 nm for Red).

  • Self-Validation Check: The assay is validated only if the Vehicle Control maintains a high Red/Green ratio (healthy mitochondria) and the Positive Control (FCCP) shows a near-complete shift to Green fluorescence (depolarized mitochondria). If the Vehicle Control shows depolarization, solvent toxicity or basal cell stress has occurred.

Quantitative Data Presentation

The following table summarizes the expected dose-dependent effects of long-chain alkyl-TPP compounds (such as C13-TPP) on cellular and mitochondrial parameters, based on established bioenergetic profiling[2],[4].

C13-TPP ConcentrationMitochondrial Membrane Potential ( ΔΨm​ )Proton LeakETC Complex ActivityCellular ATP Production
0.1 μM MaintainedBaselineNormalNormal
1.0 μM Moderate Depolarization~10-fold Increase~20% InhibitionShift to Glycolysis (High ECAR)
10.0 μM Severe DepolarizationMaximal Uncoupling>50% InhibitionSevere Depletion

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11124240, Triphenyltridecylphosphonium Bromide." PubChem. URL:[Link]

  • Trnka J, Elkalaf M, Anděl M. "Lipophilic Triphenylphosphonium Cations Inhibit Mitochondrial Electron Transport Chain and Induce Mitochondrial Proton Leak." PLoS ONE 10(4): e0121837 (2015). URL:[Link]

Sources

Method

Triphenyltridecylphosphonium Bromide (TPTDPB) in In Vitro Assays: Concentration Guidelines and Mechanistic Protocols

Executive Summary & Mechanistic Rationale Triphenyltridecylphosphonium Bromide (TPTDPB) is a highly lipophilic cation characterized by its 13-carbon alkyl chain (C13) attached to a triphenylphosphonium (TPP+) headgroup....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Triphenyltridecylphosphonium Bromide (TPTDPB) is a highly lipophilic cation characterized by its 13-carbon alkyl chain (C13) attached to a triphenylphosphonium (TPP+) headgroup. In drug development and mitochondrial research, TPP+ derivatives are the gold standard for targeting small molecules to the mitochondrial matrix.

The accumulation of TPTDPB is strictly driven by the Nernst equation. Because the molecule features a delocalized positive charge, it easily permeates hydrophobic lipid bilayers without the need for protein carriers[1]. It is sequentially concentrated first by the plasma membrane potential ( ΔΨp​ , ~30–60 mV) and then massively by the inner mitochondrial membrane potential ( ΔΨm​ , ~120–180 mV)[2]. For every 61.5 mV of negative potential, TPTDPB accumulates 10-fold, leading to intramitochondrial concentrations that are 1,000 to 10,000 times higher than the extracellular media[2].

However, the 13-carbon alkyl chain imparts significant hydrophobicity. While this ensures rapid uptake, it also dictates the compound's intrinsic bioactivity. At critical concentrations, the lipophilic chain embeds into the inner mitochondrial membrane, binding selectively to cardiolipin[3]. This disrupts lipid packing, induces proton leak (uncoupling of oxidative phosphorylation), and can trigger oncosis or apoptosis[3][4]. Therefore, precise concentration titration is mandatory to distinguish between safe mitochondrial vectoring and compound-induced cytotoxicity.

Nernstian Accumulation and Pathway Visualization

To understand the concentration-dependent effects of TPTDPB, one must map its subcellular journey and subsequent mechanistic targets.

G Extracellular Extracellular Space [TPTDPB] = 1x PlasmaMembrane Plasma Membrane ΔΨp (30-60 mV) Extracellular->PlasmaMembrane Cytosol Cytosol [TPTDPB] = 5-10x PlasmaMembrane->Cytosol Nernstian Drive MitoMembrane Inner Mitochondrial Membrane ΔΨm (120-180 mV) Cytosol->MitoMembrane MitoMatrix Mitochondrial Matrix [TPTDPB] = 100-1000x MitoMembrane->MitoMatrix Strong Accumulation Cardiolipin Cardiolipin Binding & Membrane Disruption MitoMatrix->Cardiolipin Uncoupling OXPHOS Uncoupling & ATP Depletion MitoMatrix->Uncoupling Oncosis Cellular Oncosis / Apoptosis (High Concentration) Cardiolipin->Oncosis Uncoupling->Oncosis

Fig 1. Mechanism of Nernstian accumulation and dose-dependent toxicity of TPTDPB in vitro.

Quantitative Concentration Guidelines

The biological effect of TPTDPB is highly dependent on the presence of serum proteins (e.g., BSA in Fetal Bovine Serum). Lipophilic cations bind avidly to albumin, which drastically reduces the free effective concentration of the drug in the media[4]. The guidelines below are calibrated for standard in vitro assays using complete media (10% FBS). If using serum-free conditions, divide these concentrations by a factor of 5 to 10.

Table 1: TPTDPB Concentration Guidelines for In Vitro Assays (10% FBS Media)
Extracellular ConcentrationEst. Matrix ConcentrationPrimary Cellular PhenotypeMechanistic Causality
0.05 – 0.5 µM 0.05 – 0.5 mMSafe Mitochondrial VectoringSub-micromolar levels allow the TPP+ moiety to accumulate without exceeding the stoichiometric threshold required to disrupt cardiolipin. Cellular metabolism remains intact[5].
1.0 – 5.0 µM 1.0 – 5.0 mMMetabolic Inhibition & Mild UncouplingThe C13 alkyl chain begins to act as a protonophore. Protons leak across the inner membrane, causing a partial collapse of ΔΨm​ and a compensatory (but ultimately failing) increase in oxygen consumption[4].
> 5.0 µM > 5.0 mMCytotoxicity & OncosisMassive accumulation disrupts the lipid bilayer. Severe cardiolipin impairment leads to complete ATP depletion, endoplasmic reticulum stress, and oncotic cell death[3][5].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include specific mechanistic checkpoints to verify that the observed effects are genuinely caused by TPTDPB and not by assay artifacts.

Protocol A: Mitochondrial Membrane Potential ( ΔΨm​ ) Depolarization Assay

Purpose: To quantify the uncoupling effect of TPTDPB using the ratiometric fluorescent dye JC-1.

Causality & Rationale: JC-1 is a lipophilic cation that competes with TPTDPB for mitochondrial uptake. In healthy cells, JC-1 accumulates in the matrix and forms J-aggregates (Red fluorescence, ~590 nm). When TPTDPB uncouples the membrane, the potential collapses, forcing JC-1 into the cytosol as monomers (Green fluorescence, ~529 nm).

Step-by-Step Methodology:

  • Cell Seeding: Seed cells (e.g., HeLa or HepG2) in a 96-well black, clear-bottom plate at 1×104 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Treatment Preparation: Prepare TPTDPB stock in anhydrous DMSO. Dilute in complete media to final concentrations of 0.1 µM, 1.0 µM, and 5.0 µM.

    • Self-Validation Control 1 (Negative): Vehicle control (DMSO matched to the highest concentration, max 0.1% v/v).

    • Self-Validation Control 2 (Positive): 10 µM FCCP (a potent uncoupler) applied 15 minutes prior to reading.

  • Incubation: Aspirate media and apply treatments for 4 hours.

  • JC-1 Staining: Remove treatment media. Add 2 µM JC-1 dye diluted in warm assay buffer. Incubate in the dark for 30 minutes at 37°C.

  • Washing: Wash wells twice with PBS to remove extracellular dye. Add 100 µL of PBS per well for reading.

  • Data Acquisition: Read fluorescence on a microplate reader.

    • Excitation: 488 nm.

    • Emission 1 (Green Monomers): 529 nm.

    • Emission 2 (Red Aggregates): 590 nm.

  • Analysis: Calculate the Red/Green fluorescence ratio. A decrease in the ratio indicates ΔΨm​ depolarization.

    • Checkpoint: If the FCCP control does not show a near-zero Red/Green ratio, the mitochondria were already compromised prior to the assay, invalidating the run.

Protocol B: Resazurin Metabolic Viability Assay

Purpose: To determine the cytotoxic threshold of TPTDPB.

Causality & Rationale: Unlike assays that measure membrane integrity (like LDH release), Resazurin relies on the cellular pool of NADH/FADH₂ to reduce the non-fluorescent dye into highly fluorescent resorufin. Because TPTDPB directly uncouples OXPHOS and depletes NADH/ATP[5], this assay provides a highly sensitive, direct readout of TPTDPB-induced metabolic toxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at 5×103 cells/well. Incubate overnight.

  • Dose-Response Treatment: Treat cells with a logarithmic dilution series of TPTDPB (0.01 µM to 50 µM) in complete media for 24 hours. Include a vehicle control (DMSO) and a cell-free blank (media only).

  • Resazurin Addition: Add Resazurin solution to a final concentration of 10% v/v directly into the treatment media.

  • Incubation: Incubate for 2 to 4 hours at 37°C. (The exact time depends on the basal metabolic rate of the specific cell line).

  • Data Acquisition: Measure fluorescence (Excitation: 560 nm, Emission: 590 nm).

  • Analysis: Subtract the cell-free blank background. Normalize fluorescence to the vehicle control (100% viability). Calculate the IC₅₀ using non-linear regression.

    • Checkpoint: If the IC₅₀ shifts drastically between independent runs, verify the lot of FBS used. Variations in serum albumin concentrations will alter the free fraction of TPTDPB, shifting the apparent toxicity curve[4].

References

  • Title: Alkyltriphenylphosphonium Binding to Cardiolipin Triggers Oncosis in Cancer Cells Source: Advanced Science (Adv Sci Weinh) URL: [3]

  • Title: Delivery of bioactive molecules to mitochondria in vivo Source: Proceedings of the National Academy of Sciences (PNAS) URL: [1]

  • Title: Uncoupling and Toxic Action of Alkyltriphenylphosphonium Cations on Mitochondria and the Bacterium Bacillus subtilis Source: Biochemistry (Moscow) URL: [4]

  • Title: Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications Source: Chemical Reviews (ACS Publications) URL: [2]

  • Title: Observation of Cytotoxicity of Phosphonium Derivatives Is Explained: Metabolism Inhibition and Adhesion Alteration Source: PubMed Central (PMC) URL: [5]

Sources

Application

Comprehensive Application Note: Triphenyltridecylphosphonium Bromide in Advanced Organic Synthesis

Target Audience: Synthetic Organic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs) Executive Summary Triphenyltridecylphosp...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Organic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs)

Executive Summary

Triphenyltridecylphosphonium Bromide (CAS: 13266-02-9) is a highly effective, long-chain lipophilic Wittig reagent [1]. Comprising a 13-carbon aliphatic chain bonded to a triphenylphosphonium core, it is predominantly utilized for the introduction of lipophilic tails into complex organic frameworks. This reagent is critical in the synthesis of bioactive molecules, including unnatural amino acids, sphingolipid precursors (such as phytosphingosine), and cytotoxic marine natural products like (-)-Jaspine B[2, 3].

This application note details the mechanistic principles, optimized protocols, and troubleshooting strategies for employing Triphenyltridecylphosphonium Bromide in C-C bond-forming olefination reactions.

Physicochemical Profile & Reagent Handling

PropertySpecification
Chemical Name Tridecyltriphenylphosphonium Bromide
CAS Number 13266-02-9
Molecular Formula C₃₁H₄₂BrP
Molecular Weight 525.54 g/mol
Appearance White to off-white crystalline powder
Reactivity Class Phosphonium Salt (Precursor to Unstabilized Ylide)

Handling Rationale: Phosphonium salts are generally stable, but once deprotonated, the resulting phosphorus ylide is highly sensitive to atmospheric moisture and oxygen. Water rapidly hydrolyzes the ylide, yielding tridecane and triphenylphosphine oxide. Therefore, all ylide generation and subsequent olefination steps must be executed under strictly anhydrous, inert gas (Argon or N₂) conditions [4].

Mechanistic Insights: The Wittig Olefination Pathway

Triphenyltridecylphosphonium Bromide generates an unstabilized ylide upon treatment with a strong base (e.g., n-Butyllithium or KHMDS). Because the tridecyl alkyl chain does not possess electron-withdrawing groups to delocalize the negative charge on the adjacent carbon, the ylide is highly reactive.

Mechanistically, unstabilized ylides undergo a kinetically controlled[2+2] cycloaddition with aldehydes to form a cis-oxaphosphetane intermediate. Subsequent cycloreversion selectively yields the (Z)-alkene as the major product, alongside the stoichiometric byproduct, triphenylphosphine oxide (TPPO).

G A Triphenyltridecylphosphonium Bromide C Phosphorus Ylide (Unstabilized) A->C Deprotonation (-78°C to 0°C) B Strong Base (n-BuLi or KHMDS) B->C E cis-Oxaphosphetane Intermediate C->E [2+2] Cycloaddition (Kinetic Control) D Carbonyl Compound (Aldehyde) D->E F (Z)-Tridecyl-Substituted Alkene E->F Cycloreversion G Triphenylphosphine Oxide (TPPO) E->G Elimination

Figure 1: Mechanistic workflow of ylide generation and (Z)-selective Wittig olefination.

Key Application Workflows

Application A: Synthesis of Unnatural Amino Acids from Serine

Context: Long-chain 2-amino alcohols and unnatural α -amino acids exhibit potent immunosuppressive and cytotoxic activities. Magrioti et al. (2002) utilized Triphenyltridecylphosphonium Bromide to elongate a serine-derived aldehyde, creating a lipophilic tail essential for biological membrane insertion [2].

G N1 L-Serine Derived Aldehyde N3 Wittig Olefination (KHMDS, Toluene, 0°C) N1->N3 N2 Ylide from Triphenyltridecyl- phosphonium Bromide N2->N3 N4 Long-chain Alkene (Z/E Mixture) N3->N4 C-C Bond Formation N5 Catalytic Hydrogenation (Pd/C, H2, MeOH) N4->N5 Saturation & Deprotection N6 Boc-protected 2-Amino Alcohol N5->N6 N7 Oxidation (NaOCl, TEMPO) N6->N7 Phase Transfer Catalysis N8 Enantiopure Unnatural a-Amino Acid N7->N8 Carboxyl Formation

Figure 2: Synthetic pathway for unnatural amino acids via Wittig olefination.

Protocol A: Olefination of 3-benzyloxy-2-(tert-butoxycarbonylamino)propanal Self-Validating Design: The use of KHMDS (Potassium bis(trimethylsilyl)amide) over n-BuLi prevents unwanted nucleophilic attack on the Boc-protecting group, ensuring chemoselectivity.

  • Preparation of Ylide: Suspend Triphenyltridecylphosphonium Bromide (1.2 equivalents relative to the aldehyde) in anhydrous toluene under an argon atmosphere. Cool the suspension to 0 °C.

  • Deprotonation: Add KHMDS (0.5 M in toluene, 1.15 equivalents) dropwise. Stir the resulting distinctively colored (often deep orange/red) ylide solution for 30 minutes at 0 °C.

  • Addition: Dissolve the freshly prepared serine-derived aldehyde (1.0 equivalent) in a minimal volume of anhydrous toluene. Add this dropwise to the ylide solution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor completion via TLC (Hexane/EtOAc).

  • Quenching & Extraction: Quench with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude Z/E alkene mixture via silica gel flash chromatography.

Application B: Formal Synthesis of (-)-Jaspine B

Context: (-)-Jaspine B is a marine sponge isolate with potent cytotoxicity against human carcinoma cells. Cruz et al. (2011) utilized Triphenyltridecylphosphonium Bromide in a Sequential Hydrolysis-Oxidation-Wittig Olefination (SHOWO) protocol to establish the crucial 14-carbon aliphatic tail of the molecule [3].

Protocol B: Low-Temperature Olefination for Stereocontrol

  • Ylide Generation: Dissolve Triphenyltridecylphosphonium Bromide (3.6 g, 6.84 mmol) in 150 mL of anhydrous THF under argon.

  • Cooling & Base Addition: Cool the mixture strictly to 0 °C. Add n-Butyllithium (n-BuLi) dropwise to generate the ylide. Note: n-BuLi is suitable here as the substrate lacks base-sensitive protecting groups like Boc.

  • Substrate Addition: Introduce the xylo-d-furanose derived aldehyde. The reaction proceeds through the kinetically favored cis-oxaphosphetane.

  • Isolation: The resulting alkene is isolated predominantly as the (Z)-isomer (Z/E ratio typically 9:1), which is subsequently hydrogenated to form the saturated backbone of (-)-Jaspine B.

Quantitative Data Summary

The table below summarizes the optimized conditions for utilizing Triphenyltridecylphosphonium Bromide across different synthetic targets.

Target Molecule / IntermediateBase UsedSolventTemp (°C)Major IsomerYieldRef
Unnatural α -Amino AcidsKHMDSToluene0 to RTZ/E Mixture65 - 80%[2]
(-)-Jaspine B Precursorn-BuLiTHF0(Z)-Alkene (9:1)86%[3]
3-Methylhexadecane Precursorn-BuLiTHF-78 to RT(Z)-Alkene>75%[4]
Phytosphingosine PrecursorPhLiTHF-78 to RT(Z)-AlkeneN/A[5]

Troubleshooting & Optimization

Issue 1: Difficult Removal of Triphenylphosphine Oxide (TPPO)

  • Cause: TPPO is a highly polar, high-boiling solid that frequently co-elutes or streaks during silica gel chromatography, contaminating the lipophilic alkene product.

  • Solution: Before chromatography, suspend the crude reaction mixture in cold diethyl ether or hexanes and place it in a freezer (-20 °C) for 2 hours. The non-polar alkene remains highly soluble, while the polar TPPO precipitates out. Filter the mixture through a pad of Celite to remove the bulk of the TPPO, drastically simplifying subsequent column chromatography [4].

Issue 2: Low Yield / Incomplete Conversion

  • Cause: Moisture contamination neutralizing the ylide, or insufficient basicity to fully deprotonate the phosphonium salt.

  • Solution: Ensure the Triphenyltridecylphosphonium Bromide is thoroughly dried under high vacuum prior to use. Titrate the n-BuLi or KHMDS to ensure accurate molarity. If the ylide color fades prematurely, moisture has compromised the system.

Issue 3: Poor Z/E Selectivity

  • Cause: Thermodynamic equilibration. Unstabilized ylides naturally favor Z-alkenes, but elevated temperatures or the presence of lithium salts can erode this selectivity.

  • Solution: To maximize Z-selectivity, use salt-free conditions (e.g., NaHMDS or KHMDS instead of n-BuLi) and maintain low temperatures (-78 °C) during the addition of the aldehyde. Conversely, if the E-alkene is desired, employ the Schlosser modification (adding a second equivalent of strong base followed by a proton source to equilibrate the betaine intermediate).

References

  • Magrioti, V., Antonopoulou, G., Pantoleon, E., & Kokotos, G. (2002). "Synthesis of 2-amino alcohols and unnatural amino acids from serine." Arkivoc, 2002(13), 55-61. DOI:[Link]

  • Cruz, S., et al. (2011). "A five-step formal synthesis of (−)-Jaspine B." Tetrahedron Letters, 52(48), 6370-6371. DOI:[Link]

  • Zhou, Y., et al. (2015). "Silyl Nitronate Cycloadditions Catalyzed by Cu(II)-Bisoxazoline." ACS Publications / Journal of Organic Chemistry. Retrieved from: [Link]

Method

Application Note: NMR Spectroscopy Characterization Protocol for Triphenyltridecylphosphonium Bromide

Introduction & Mechanistic Context Triphenyltridecylphosphonium bromide ( C31​H42​PBr ) is a highly lipophilic phosphonium salt frequently utilized in drug development as a mitochondria-targeting moiety and as a critical...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

Triphenyltridecylphosphonium bromide ( C31​H42​PBr ) is a highly lipophilic phosphonium salt frequently utilized in drug development as a mitochondria-targeting moiety and as a critical Wittig reagent in complex natural product synthesis[1]. The amphiphilic nature of this molecule—comprising a bulky, positively charged triphenylphosphonium (TPP) headgroup and a hydrophobic 13-carbon alkyl tail—requires rigorous structural verification to ensure batch-to-batch consistency and downstream synthetic reliability.

Nuclear Magnetic Resonance (NMR) spectroscopy ( 1H , 13C , and 31P ) is the gold standard for characterizing this compound. Specifically, 31P NMR provides a direct, unambiguous probe of the phosphonium core, while 1H and 13C NMR confirm the integrity of the tridecyl chain and the absence of common synthetic impurities, such as unreacted triphenylphosphine ( PPh3​ ) or triphenylphosphine oxide ( PPh3​O )[2].

Experimental Logic & Self-Validating System

As a Senior Application Scientist, it is crucial to understand the causality behind the experimental parameters chosen for this protocol:

  • Solvent Selection ( CDCl3​ ): Phosphonium salts can form micelles in aqueous or highly polar environments, which broadens NMR signals due to restricted molecular tumbling. Deuterated chloroform ( CDCl3​ ) is selected because it completely solvates both the lipophilic tail and the ionic headgroup, preventing aggregation and yielding sharp, highly resolved peaks.

  • 31P Proton Decoupling ( 31P{1H} ): Phosphorus-31 has a spin of 1/2 and couples strongly to adjacent protons (e.g., the α−CH2​ group and aromatic protons). Without decoupling, the 31P signal splits into a complex multiplet, drastically reducing the signal-to-noise ratio (S/N). Applying continuous wave or composite pulse proton decoupling collapses this into a sharp singlet at ~24.5 ppm[3].

  • Self-Validating Purity Check: The protocol acts as a self-validating system. The chemical shift of the 31P nucleus is highly sensitive to its electronic environment. A successful synthesis yields a peak at ~24.5 ppm. A peak at ~ -5 ppm indicates unreacted PPh3​ , while a peak at ~29 ppm indicates oxidation to PPh3​O [4].

Quantitative Data Presentation

The expected chemical shifts for pure triphenyltridecylphosphonium bromide in CDCl3​ are summarized below, based on established literature values for alkyltriphenylphosphonium salts[5].

Table 1: 1H NMR Assignments (400 MHz, CDCl3​ )

Proton Type Chemical Shift (ppm) Multiplicity Integration J-Coupling (Hz)
Aryl-H (ortho, meta, para) 7.70 - 7.90 Multiplet (m) 15H -

| P- CH2​ ( α -carbon) | 3.65 - 3.80 | Multiplet (m) | 2H | - | | P- CH2​

CH2​ ( β -carbon) | 1.60 - 1.70 | Multiplet (m) | 2H | - | | Alkyl chain ( CH2​ ) 10​ | 1.20 - 1.35 | Multiplet (m) | 20H | - | | Terminal CH3​ | 0.88 | Triplet (t) | 3H | ~6.8 | (Note: The integration ratio of 15H (aryl) to 25H (alkyl) is the primary metric for confirming the attachment of the C13 chain).

Table 2: 13C{1H} NMR Assignments (100 MHz, CDCl3​ ) | Carbon Type | Chemical Shift (ppm) | Multiplicity | JPC​ Coupling (Hz) | | :--- | :--- | :--- | :--- | | Aryl-C (ipso) | ~118.4 | Doublet (d) | ~86.0 | | Aryl-C (para) | ~135.0 | Doublet (d) | ~3.0 | | Aryl-C (ortho/meta) | ~133.7, ~130.5 | Doublet (d) | ~10.0, ~12.5 | | P- CH2​ ( α -carbon) | ~22.8 | Doublet (d) | ~50.0 | | Alkyl chain ( CH2​ ) | 31.9, 29.6-29.1, 22.7 | Singlet (s) | - | | Terminal CH3​ | 14.1 | Singlet (s) | - |

Table 3: 31P{1H} NMR Assignments (162 MHz, CDCl3​ )

Nucleus Chemical Shift (ppm) Multiplicity Decoupling

| 31P | ~24.5 | Singlet (s) | 1H -decoupled |

Workflow Visualization

NMR_Workflow Prep Sample Preparation Dissolve 20-30 mg in 0.6 mL CDCl3 Ensure micelle-free state Tune Probe Tuning & Matching Tune for 1H, 13C, and 31P Lock to CDCl3 Prep->Tune Acq1H 1H NMR Acquisition 16 Scans, D1=2s Check alkyl/aryl ratio Tune->Acq1H Acq31P 31P{1H} NMR Acquisition 64 Scans, D1=2s Confirm P-C bond Tune->Acq31P Acq13C 13C{1H} NMR Acquisition 512+ Scans, D1=2s Identify J(P,C) couplings Tune->Acq13C Process Data Processing Fourier Transform & Phase Correction Baseline Correction Acq1H->Process Acq31P->Process Acq13C->Process Validate System Validation Verify 31P peak at ~24.5 ppm Rule out PPh3O (~29 ppm) Process->Validate

Logical workflow for the NMR characterization of Triphenyltridecylphosphonium Bromide.

Step-by-Step Characterization Protocol

Phase 1: Sample Preparation
  • Weighing: Accurately weigh 20–30 mg of the triphenyltridecylphosphonium bromide sample into a clean glass vial. Causality: This concentration provides sufficient 13C and 31P nuclei for high S/N without causing viscosity-induced line broadening.

  • Dissolution: Add 0.6 mL of high-purity CDCl3​ (containing 0.03% v/v TMS as an internal standard). Vortex for 30 seconds until completely dissolved.

  • Transfer: Transfer the homogeneous solution into a standard 5 mm NMR tube using a glass Pasteur pipette, ensuring no particulate matter is transferred.

Phase 2: Instrument Setup & Tuning
  • Insertion & Locking: Insert the sample into the NMR spectrometer (e.g., 400 MHz). Lock the magnetic field to the deuterium resonance of CDCl3​ .

  • Shimming: Perform gradient shimming (Z1 to Z5) to ensure a homogeneous magnetic field. The CDCl3​ solvent peak should have a linewidth at half-height (FWHM) of < 1.0 Hz.

  • Probe Tuning: Tune and match the probe for 1H , 13C , and 31P frequencies to maximize power transfer and sensitivity.

Phase 3: Data Acquisition
  • 1H NMR Acquisition:

    • Pulse Sequence: Standard 1D proton (e.g., zg30).

    • Scans (NS): 16.

    • Relaxation Delay (D1): 2.0 seconds. Causality: Ensures complete relaxation of the long alkyl chain protons for accurate integration.

  • 31P{1H} NMR Acquisition:

    • Pulse Sequence: 1D phosphorus with inverse gated proton decoupling (e.g., zgpg30).

    • Scans (NS): 64.

    • Relaxation Delay (D1): 2.0 seconds.

    • Spectral Width: -50 ppm to +100 ppm.

  • 13C{1H} NMR Acquisition:

    • Pulse Sequence: 1D carbon with proton decoupling (e.g., zgpg30).

    • Scans (NS): 512 to 1024 (due to the low natural abundance of 13C ).

    • Relaxation Delay (D1): 2.0 seconds.

Phase 4: Processing and Validation
  • Fourier Transform: Apply an exponential window function (Line Broadening, LB = 0.3 Hz for 1H ; LB = 1.0 Hz for 13C and 31P ) prior to Fourier transformation.

  • Phase & Baseline Correction: Manually phase the spectra (zero and first order) and apply a polynomial baseline correction.

  • Referencing: Calibrate the 1H spectrum using the TMS peak at 0.00 ppm (or residual CHCl3​ at 7.26 ppm). Calibrate 13C to the CDCl3​ triplet at 77.16 ppm.

  • Integration & Validation: Integrate the 1H spectrum. The ratio of the aromatic multiplet (7.70-7.90 ppm) to the terminal methyl triplet (0.88 ppm) must be exactly 15:3. Check the 31P spectrum to confirm the absence of the PPh3​O impurity at ~29 ppm.

References

  • Synthesis, characterization and stability of phosphonium phenolate zwitterions derived from a (diphenylphosphino)phenol. ChemRxiv.
  • Triphenylphoshphine oxide - Optional[31P NMR] - Chemical Shifts. SpectraBase.
  • Solvent Effects on the Phosphorus-31 Chemical Shift in Triphenylphosphine Oxide. ACS Publications.
  • A five-step formal synthesis of (−)-Jaspine B. ResearchGate.
  • Silyl Nitronate Cycloadditions Catalyzed by Cu(II)-Bisoxazoline. ACS Publications.

Sources

Application

Application Notes &amp; Protocols: Integration of Triphenyltridecylphosphonium Bromide in Polymer Chemistry

Introduction: The Emerging Role of Alkylphosphonium Salts in Advanced Polymers In the dynamic field of polymer science, the strategic incorporation of functional moieties is a cornerstone of innovation. Among these, quat...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Emerging Role of Alkylphosphonium Salts in Advanced Polymers

In the dynamic field of polymer science, the strategic incorporation of functional moieties is a cornerstone of innovation. Among these, quaternary phosphonium salts (QPS), particularly long-chain alkyltriphenylphosphonium halides like triphenyltridecylphosphonium bromide (TPTB), are gaining significant traction. These molecules are not mere additives; they are versatile functional components that impart unique and desirable properties to a wide range of polymeric materials.

The structure of TPTB—a bulky, lipophilic triphenylphosphine head attached to a long C13 alkyl (tridecyl) chain—creates a unique amphiphilic character. The positively charged phosphorus atom provides a strong electrostatic anchor, while the long alkyl tail offers a hydrophobic domain. This duality is the key to its primary applications, enabling it to interact with and disrupt biological membranes, self-assemble within polymer matrices, and shuttle therapeutic agents to specific cellular compartments.

This guide provides a comprehensive overview of the integration of TPTB and analogous alkyltriphenylphosphonium salts into polymer systems. We will delve into the core mechanisms of action and present detailed protocols for two of its most promising applications: the development of advanced antimicrobial polymers and the engineering of mitochondria-targeting drug delivery systems.

PART 1: Core Concepts & Mechanisms of Action

The Antimicrobial Action of Cationic Amphiphiles

The primary mechanism by which TPTB and similar QPS compounds exert their potent antimicrobial effects is through the disruption of bacterial cell membranes.[1][2] Unlike traditional antibiotics that may target specific metabolic pathways, this physical mode of action makes it significantly harder for bacteria to develop resistance.[3]

The process can be broken down into several key steps:

  • Electrostatic Adsorption: Bacteria typically have a net negative charge on their cell surface. The positively charged phosphonium head of TPTB is strongly attracted to this surface, leading to rapid adsorption onto the cell membrane.[1][2][3]

  • Hydrophobic Insertion & Membrane Disruption: Following adsorption, the long, hydrophobic tridecyl tail inserts itself into the lipid bilayer of the bacterial membrane. This intercalation disrupts the highly ordered membrane structure.

  • Loss of Integrity & Cell Death: The accumulation of these foreign molecules within the membrane leads to increased permeability, leakage of essential cytoplasmic contents, and ultimately, cell lysis and death.[3]

Quaternary phosphonium salts are often considered more effective biocides than their more common quaternary ammonium counterparts. The larger atomic radius and greater charge density of the phosphorus atom compared to nitrogen are believed to enhance their interaction with and disruption of the bacterial membrane.[2][3]

Mitochondria-Targeting for Advanced Drug Delivery

In eukaryotic cells, the mitochondrion maintains a significant negative membrane potential (around -150 to -170 mV).[4] This strong negative charge can be exploited for targeted drug delivery. Lipophilic cations, such as the triphenylphosphonium (TPP) group found in TPTB, can readily pass through lipid bilayers and are driven to accumulate several hundred-fold within the mitochondrial matrix due to this strong electrochemical gradient.[4]

By attaching this TPP "address tag" to polymers, nanoparticles, or liposomes, researchers can create sophisticated drug delivery systems that specifically target the mitochondria.[5][6][7] This is highly valuable in cancer therapy, where inducing mitochondrial dysfunction and apoptosis is a key therapeutic strategy, and in treating diseases linked to mitochondrial damage.[4][5][8]

PART 2: Applications & Experimental Protocols

Application 1: Development of Antimicrobial Polymer Surfaces

The incorporation of TPTB into bulk polymers is a highly effective strategy for creating materials with inherent, non-leaching antimicrobial surfaces. This is critical for medical devices, food packaging, and high-touch surfaces where preventing biofilm formation is paramount.

Protocol 2.1: Fabrication of Antimicrobial PMMA Films via Solvent Casting

This protocol describes the preparation of poly(methyl methacrylate) (PMMA) films containing TPTB as an antimicrobial additive.

Objective: To create a homogenous blend of TPTB within a PMMA matrix for antimicrobial efficacy testing.

Materials:

  • Poly(methyl methacrylate) (PMMA), medium molecular weight

  • Triphenyltridecylphosphonium bromide (TPTB)

  • Dichloromethane (DCM), analytical grade

  • Glass petri dishes (e.g., 100 mm diameter)

  • Magnetic stirrer and stir bars

  • Leveling platform

  • Vacuum oven

Methodology:

  • Solution Preparation:

    • Prepare a 10% (w/v) stock solution of PMMA in DCM. In a 100 mL glass beaker, dissolve 5.0 g of PMMA in 50 mL of DCM. Cover with paraffin film and stir with a magnetic stir bar at room temperature until the polymer is fully dissolved (approx. 2-4 hours).

    • Prepare a 1% (w/v) stock solution of TPTB in DCM. Dissolve 100 mg of TPTB in 10 mL of DCM.

  • Blending:

    • To the dissolved PMMA solution, add the desired volume of the TPTB stock solution to achieve the target final concentration (e.g., 1%, 2%, 5% w/w relative to PMMA). For a 1% w/w final concentration in the 5g PMMA batch, you would add 50 mg of TPTB (5 mL of the 1% stock solution).

    • Stir the mixture vigorously for an additional 30 minutes to ensure a homogenous blend.

  • Solvent Casting:

    • Place a clean, dry glass petri dish on a precisely leveled surface.

    • Carefully pour the PMMA/TPTB/DCM solution into the petri dish. Pour slowly to avoid introducing air bubbles.

    • Loosely cover the dish to allow for slow, controlled evaporation of the solvent. A slow evaporation rate is crucial for producing clear, uniform films. This should be done in a fume hood over 24-48 hours.

  • Drying and Annealing:

    • Once the film appears solid, transfer the petri dish to a vacuum oven.

    • Dry the film under vacuum at 60°C for 24 hours to remove any residual solvent.

    • Allow the oven to cool to room temperature before removing the film. The film can then be carefully peeled from the glass substrate for analysis.

  • Control Sample: Prepare a control film using the same procedure but without the addition of TPTB.

Workflow for Antimicrobial Polymer Film Fabrication & Testing

cluster_prep Preparation cluster_fab Fabrication cluster_eval Evaluation P1 Dissolve PMMA in DCM P3 Blend Solutions (PMMA + TPTB) P1->P3 P2 Dissolve TPTB in DCM P2->P3 F1 Solvent Cast in Petri Dish P3->F1 F2 Slow Evaporation (24-48h) F1->F2 F3 Vacuum Oven Drying (60°C, 24h) F2->F3 E1 Characterization (FTIR, TGA, SEM) F3->E1 E2 Antimicrobial Testing (e.g., ASTM E2149) F3->E2 E3 Data Analysis E1->E3 E2->E3

Caption: Workflow for creating and evaluating antimicrobial polymer films.

Data Presentation: Expected Impact of TPTB on Polymer Properties
TPTB Conc. (% w/w)Thermal Decomposition (T_d, °C)Glass Transition (T_g, °C)Antimicrobial Efficacy (Log Reduction vs S. aureus)
0% (Control)~350°C~105°C< 0.1
1%Slightly ReducedSlightly Reduced> 2.0
2%Slightly ReducedSlightly Reduced> 3.0
5%Moderately ReducedModerately Reduced> 4.0

Note: Phosphonium salts can sometimes act as plasticizers and may slightly lower the thermal stability and glass transition temperature of the host polymer.

Application 2: Engineering Mitochondria-Targeting Polymeric Micelles

The triphenylphosphonium cation is a powerful mitochondriotropic moiety.[6] Here, we describe a protocol for preparing drug-loaded polymeric micelles surface-decorated with a TPP-conjugated polymer for targeted delivery to mitochondria. This involves post-polymerization modification.

Protocol 2.2: Synthesis of TPP-Conjugated Poly(ethylene glycol)-block-poly(lactic acid) (TPP-PEG-b-PLA)

Objective: To covalently attach a TPP moiety to the distal end of the PEG block in a PEG-b-PLA copolymer.

Materials:

  • HO-PEG-b-PLA (Hydroxy-terminated)

  • (4-Carboxybutyl)triphenylphosphonium bromide

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Diethyl ether

Methodology:

  • Activation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (4-Carboxybutyl)triphenylphosphonium bromide (1.2 eq) in anhydrous DCM.

  • Coupling: Add DCC (1.2 eq) and DMAP (0.1 eq) to the solution and stir at 0°C for 30 minutes.

  • Conjugation: Add a solution of HO-PEG-b-PLA (1.0 eq) in anhydrous DCM to the reaction mixture. Allow the reaction to warm to room temperature and stir for 48 hours.

  • Purification:

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Concentrate the filtrate under reduced pressure.

    • Precipitate the resulting polymer by adding the concentrated solution dropwise into a large volume of cold diethyl ether.

    • Collect the precipitate by filtration and wash thoroughly with diethyl ether to remove unreacted starting materials.

    • Dry the final product, TPP-PEG-b-PLA, under vacuum. Characterize via ¹H NMR and FTIR to confirm conjugation.

Protocol 2.3: Preparation of Doxorubicin-Loaded Mitochondria-Targeting Micelles

Objective: To formulate drug-loaded micelles that self-assemble from a blend of TPP-PEG-b-PLA and standard PEG-b-PLA.

Materials:

  • TPP-PEG-b-PLA (from Protocol 2.2)

  • PEG-b-PLA

  • Doxorubicin hydrochloride (DOX·HCl)

  • Triethylamine (TEA)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis tubing (MWCO 3.5 kDa)

Methodology:

  • Drug Preparation: Dissolve DOX·HCl in DMSO and add TEA (1.5 eq to DOX) to deprotonate the amine group, making it more hydrophobic.

  • Polymer Dissolution: In a separate vial, dissolve a mixture of TPP-PEG-b-PLA and PEG-b-PLA (e.g., 20:80 molar ratio) in DMSO.

  • Micelle Assembly: Add the polymer solution dropwise to the DOX solution under gentle stirring. Then, add this organic solution dropwise into a beaker of PBS (pH 7.4) under vigorous stirring. The amphiphilic block copolymers will self-assemble into micelles, encapsulating the hydrophobic DOX in the PLA core.

  • Dialysis: Transfer the micellar solution to a dialysis bag and dialyze against PBS for 24 hours (with several changes of buffer) to remove the organic solvent and unencapsulated drug.

  • Characterization: Characterize the resulting micelles for size and morphology (Dynamic Light Scattering, TEM), drug loading content, and encapsulation efficiency (UV-Vis or fluorescence spectroscopy).

Mechanism of Mitochondria-Targeted Micelle Delivery

M Drug-Loaded Micelle (TPP on surface) C Cancer Cell M->C 1. Cellular Uptake E Endocytosis V Endosomal Vesicle E->V 2. Internalization Mito Mitochondrion (High Negative Membrane Potential) V->Mito 3. Endosomal Escape & Mitochondrial Targeting (driven by TPP cation) D Drug Release Mito->D 4. Drug Accumulation A Apoptosis D->A 5. Induction of Cell Death

Sources

Technical Notes & Optimization

Troubleshooting

Purification techniques for Triphenyltridecylphosphonium Bromide synthesis impurities

Welcome to the Technical Support Center for the synthesis and purification of Triphenyltridecylphosphonium Bromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-dep...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of Triphenyltridecylphosphonium Bromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to equip you with the necessary knowledge to overcome common challenges and ensure the highest purity of your final product.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of Triphenyltridecylphosphonium Bromide, delving into the root causes and providing actionable, step-by-step solutions.

Issue 1: The product is an oil or a sticky solid and will not crystallize.

Question: I've completed the synthesis of Triphenyltridecylphosphonium Bromide, but after removing the reaction solvent, I'm left with a viscous oil that I cannot purify further. What is causing this, and how can I induce crystallization?

Answer: This is the most frequently encountered challenge with long-chain phosphonium salts like Triphenyltridecylphosphonium Bromide. The difficulty in crystallization stems from a combination of factors:

  • Inherent Properties: The long, flexible tridecyl chain can disrupt the ordered packing required for crystal lattice formation, leading to a lower melting point and a tendency to form oils.

  • Hygroscopicity: Phosphonium salts are often hygroscopic, and absorbed water can act as a plasticizer, preventing crystallization.[1]

  • Presence of Impurities: Residual starting materials (triphenylphosphine, 1-bromotridecane) and by-products (triphenylphosphine oxide) can act as impurities that inhibit crystal nucleation and growth.

Here is a systematic approach to induce solidification and purify your product:

Step 1: Rigorous Drying

Before attempting any purification, it is crucial to remove all traces of water and residual solvent.

  • Protocol:

    • Dissolve your crude oil in a minimal amount of anhydrous toluene.

    • Remove the toluene on a rotary evaporator.

    • Repeat this co-evaporation process two more times to azeotropically remove water.[2]

    • Place the flask under a high vacuum for several hours (or overnight) to remove any remaining volatile components.

Step 2: Trituration with Non-Polar Solvents

Trituration is a technique to wash the crude product with a solvent in which the desired compound is insoluble, but the impurities are soluble. This is particularly effective for removing non-polar impurities like unreacted triphenylphosphine and 1-bromotridecane.

  • Protocol:

    • To your dried, oily product, add a sufficient volume of a cold, non-polar solvent such as n-hexane, pentane, or diethyl ether.[1][2]

    • Vigorously stir or scrape the mixture with a spatula. You may observe the oil slowly turning into a solid or a fine precipitate.

    • Allow the mixture to stand, then carefully decant the solvent, which contains the dissolved impurities.

    • Repeat the process with fresh, cold solvent until the desired purity is achieved (monitor by TLC).

    • Dry the resulting solid under a high vacuum.

Step 3: Advanced Crystallization Techniques

If trituration does not yield a solid, or if you need to further purify a solid product, consider these crystallization methods:

  • Solvent Diffusion:

    • Dissolve the oily product in a minimal amount of a "good" solvent (e.g., dichloromethane or acetonitrile).

    • Place this solution in a small, open vial.

    • Place the vial inside a larger, sealed jar containing a "poor" solvent (e.g., diethyl ether or n-hexane).[2]

    • Over time, the vapor of the poor solvent will slowly diffuse into the good solvent, reducing the solubility of your product and promoting the slow growth of crystals.

  • Low-Temperature Crystallization:

    • Dissolve the product in a minimal amount of a suitable solvent (e.g., a mixture of ethyl acetate and a small amount of acetonitrile to aid dissolution).

    • Place the sealed container in a freezer (-10 to -20 °C) for an extended period (days to weeks).[1] Patience is key, as nucleation can be slow. Once a small seed crystal forms, it can be used to initiate crystallization in subsequent batches.

The following diagram illustrates the decision-making process when faced with an oily product:

G start Crude Product is an Oil drying Rigorous Drying (Co-evaporation with Toluene) start->drying trituration Trituration with Non-Polar Solvent (Hexane/Ether) drying->trituration solid_check Is the Product a Solid? trituration->solid_check recrystallization Recrystallization (e.g., EtOAc/MeCN) solid_check->recrystallization Yes advanced_cryst Advanced Crystallization (Solvent Diffusion, Low Temp) solid_check->advanced_cryst No pure_solid Pure, Solid Product recrystallization->pure_solid advanced_cryst->pure_solid

Caption: Troubleshooting workflow for oily Triphenyltridecylphosphonium Bromide.

Issue 2: The purified product is contaminated with Triphenylphosphine Oxide (TPPO).

Question: After purification, my NMR spectrum shows characteristic peaks for Triphenylphosphine Oxide. How can I remove this persistent by-product?

Answer: Triphenylphosphine Oxide (TPPO) is a common and often challenging impurity to remove due to its polarity and high crystallinity. It is formed by the oxidation of unreacted triphenylphosphine. Here are the most effective methods for its removal:

Method 1: Selective Precipitation with Zinc Chloride

This is a highly effective, chromatography-free method. TPPO acts as a Lewis base and forms an insoluble complex with Lewis acids like zinc chloride (ZnCl₂).[3][4]

  • Underlying Principle: The formation of the ZnCl₂(TPPO)₂ adduct, which is insoluble in many polar organic solvents, allows for its simple removal by filtration.

  • Protocol:

    • Dissolve the crude product containing TPPO in a polar solvent such as ethanol.

    • In a separate flask, prepare a 1.8 M solution of anhydrous zinc chloride in warm ethanol.

    • Add the ZnCl₂ solution to the solution of your crude product at room temperature (a 2:1 molar ratio of ZnCl₂ to the estimated amount of TPPO is often effective).[3]

    • Stir the mixture. A white precipitate of the ZnCl₂(TPPO)₂ complex should form. This can be aided by scratching the inside of the flask.

    • Filter the mixture to remove the precipitated complex.

    • The filtrate, containing your purified phosphonium salt, can then be concentrated under reduced pressure.

Method 2: Purification via Silica Gel Plug

For smaller scales, a quick filtration through a plug of silica gel can be effective.

  • Underlying Principle: TPPO is more polar than the desired phosphonium salt and will be more strongly adsorbed onto the silica gel.

  • Protocol:

    • Pack a small column or a fritted funnel with a plug of silica gel.

    • Dissolve the impure product in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Load the solution onto the silica gel plug.

    • Elute your product with a solvent of appropriate polarity (e.g., a mixture of dichloromethane and methanol), leaving the more polar TPPO adsorbed on the silica. Monitor the fractions by TLC.

The following diagram illustrates the logic for TPPO removal:

G start Product Contaminated with TPPO scale_check Scale of Reaction? start->scale_check zncl2 Precipitation with ZnCl2 in Ethanol scale_check->zncl2 Large Scale silica_plug Silica Gel Plug Chromatography scale_check->silica_plug Small Scale filtration Filtration zncl2->filtration elution Elution silica_plug->elution pure_product Pure Product filtration->pure_product elution->pure_product

Caption: Decision tree for the removal of Triphenylphosphine Oxide (TPPO).

Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for recrystallizing Triphenyltridecylphosphonium Bromide?

A1: There is no single "best" solvent system, as the optimal choice can depend on the specific impurities present. However, a good starting point is a solvent/anti-solvent system. For long-chain phosphonium salts, a common approach is to dissolve the compound in a minimal amount of hot ethyl acetate, followed by the dropwise addition of acetonitrile until the solution becomes clear. Upon slow cooling, the product should crystallize.[1] Alternatively, dissolving in a minimal amount of hot dichloromethane and adding diethyl ether as an anti-solvent can be effective.

Q2: How can I confirm the purity of my final product?

A2: Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method.

  • ¹H NMR: Look for the disappearance of the signals corresponding to your starting materials (1-bromotridecane and triphenylphosphine). The integration of the aromatic protons (from the triphenylphosphine moiety) to the aliphatic protons (from the tridecyl chain) should match the expected ratio.

  • ³¹P NMR: This is a very clean method to assess purity. The product, Triphenyltridecylphosphonium Bromide, will show a single sharp peak. Unreacted triphenylphosphine will appear at a different chemical shift, and triphenylphosphine oxide will be another distinct singlet.[5]

Q3: My purified phosphonium salt is still slightly colored. What could be the cause?

A3: A slight coloration can sometimes arise from trace impurities or degradation. If the NMR analysis shows high purity, the color may not be significant for many applications. However, if a completely colorless product is required, you can try treating a solution of the product with a small amount of activated charcoal, followed by hot filtration before recrystallization.

Q4: How should I store the purified Triphenyltridecylphosphonium Bromide?

A4: As phosphonium salts are often hygroscopic, it is crucial to store the dried, purified product in a tightly sealed container, preferably in a desiccator over a strong drying agent (e.g., P₂O₅ or Drierite®) or under an inert atmosphere (e.g., in a glovebox).[2]

Data Summary

ImpurityTypical Removal MethodKey Parameters
Unreacted 1-BromotridecaneTrituration/WashingUse cold, non-polar solvents like n-hexane or pentane.
Unreacted TriphenylphosphineTrituration/WashingUse cold, non-polar solvents like diethyl ether or n-hexane.
Triphenylphosphine OxidePrecipitation with ZnCl₂Use a 2:1 molar ratio of ZnCl₂ to TPPO in ethanol.
WaterCo-evaporation/High VacuumAzeotrope with anhydrous toluene; dry under high vacuum.

References

  • Technical Support Center: Purification of Crude Phosphonium Salts. (2025). BenchChem.
  • Removing Triphenylphosphine Oxide. (n.d.). Organic Chemistry Portal.
  • Merwade, A. V., et al. (2021).
  • Technical Support Center: Removal of Triphenylphosphine Oxide from Wittig Reactions. (2025). BenchChem.
  • (1-TETRADECYL)TRIPHENYLPHOSPHONIUM BROMIDE(25791-20-2) 1H NMR. (n.d.). ChemicalBook.
  • How to recrystallize phosphonium salt? (2018).
  • Bifunctional Organoboron-Phosphonium Catalysts for Copolymerization of CO2 and Epoxides Materials and Methods - Supporting Inform
  • Triphenylphosphine Oxide- Waste Not, Want Not. (2023).
  • How to remove PPh3=O (triphenyl phosphine oxide) from crude after Wittig or Mitsunobu reaction? (2022). YouTube.
  • Crystallization. (n.d.).
  • vinyl triphenylphosphonium bromide. (n.d.). Organic Syntheses Procedure.
  • Supporting Information A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction. (2012). The Royal Society of Chemistry.
  • CN102174061A - Novel method for synthesizing 4-carboxybutyl triphenyl phosphonium bromide. (n.d.).
  • US6630605B2 - Process for the purification of phosphonium salts. (n.d.).
  • Petroleum Chemistry Labor
  • ³¹P-{¹H) nuclear magnetic resonance spectra of some complexes of... (n.d.).
  • Crystallization Kinetics of Phosphonium Ionic Liquids: Effect of Cation Alkyl Chain Length and Thermal History. (n.d.). PMC.
  • NMR Spectroscopy :: ³¹P NMR Chemical Shifts. (2020).
  • (1-Decyl)triphenylphosphonium bromide. (n.d.). Sigma-Aldrich.
  • Quantitative ³¹P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. (2024). MDPI.
  • Application Notes and Protocols: Conversion of Alcohols to Alkyl Bromides using Triphenylphosphine-Based Reagents. (2025). BenchChem.
  • An In-depth Technical Guide to the Synthesis and Purification of Heptadecyltrimethylammonium Bromide. (2025). BenchChem.
  • Metal-Free Synthesis of Aryltriphenylphosphonium Bromides by the Reaction of Triphenylphosphine with Aryl Bromides in Refluxing Phenol. (n.d.). PMC.
  • Purification by Recrystalliz
  • Wittig Reaction Experiment Part 3: Recrystallization and Melting Point. (2020). YouTube.
  • US8492598B2 - Methods of removing impurities from alkyl bromides during distillation and distillate produced therein. (n.d.).

Sources

Reference Data & Comparative Studies

Validation

Triphenyltridecylphosphonium Bromide vs tetraphenylphosphonium bromide

An in-depth technical analysis comparing Triphenyltridecylphosphonium Bromide and Tetraphenylphosphonium Bromide , designed for researchers, application scientists, and drug development professionals evaluating mitochond...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis comparing Triphenyltridecylphosphonium Bromide and Tetraphenylphosphonium Bromide , designed for researchers, application scientists, and drug development professionals evaluating mitochondrial probes and synthetic reagents.

Executive Summary & Structural Causality

While both Triphenyltridecylphosphonium Bromide (Tridecyl-TPP⁺) and Tetraphenylphosphonium Bromide (TPP⁺) share a central phosphonium cation stabilized by phenyl rings, their functional applications in biological and chemical systems diverge completely due to their aliphatic profiles.

The biological behavior of these molecules is dictated by the cation, while the bromide serves merely as a counterion[1][2]. TPP⁺ features four phenyl rings, creating a delocalized, bulky, but moderately lipophilic charge that allows it to act as a non-disruptive voltage sensor[3]. In contrast, Tridecyl-TPP⁺ replaces one phenyl ring with a 13-carbon alkyl chain. This extreme shift in hydrophobicity transforms the molecule from a passive sensor into a potent membrane disruptor and a highly reactive Wittig reagent[2][4].

Mechanistic Divergence in Biological Systems

To understand why these two compounds cannot be used interchangeably in mitochondrial assays, we must examine the causality behind their interactions with the inner mitochondrial membrane (IMM).

  • TPP⁺ (The Voltage Sensor): Driven purely by the Nernst equation, TPP⁺ accumulates in the mitochondrial matrix against its concentration gradient due to the highly negative mitochondrial membrane potential (ΔΨm, typically -120 to -180 mV)[5][6]. Because it lacks a long aliphatic chain, it does not deeply intercalate into the lipid bilayer, allowing it to measure ΔΨm without collapsing it at standard assay concentrations[3][5].

  • Tridecyl-TPP⁺ (The Membrane Disruptor): The 13-carbon chain acts as a hydrophobic anchor. Once driven into the mitochondria by the membrane potential, the alkyl chain deeply inserts into the IMM. Here, it interacts with endogenous fatty acids, facilitating their "flip-flop" across the membrane[7][8]. This cyclic transfer of fatty acid anions shuttles protons back into the matrix, effectively uncoupling oxidative phosphorylation, inducing proton leak, and collapsing the very membrane potential that drove its uptake[2][7].

Mechanistic_Pathways cluster_TPP Tetraphenylphosphonium (TPP+) cluster_TTPP Triphenyltridecylphosphonium (Tridecyl-TPP+) TPP TPP+ Cation (Hydrophilic/Delocalized) Matrix Mitochondrial Matrix (Negative ΔΨm) TPP->Matrix Electrogenic Transport Sensor Voltage Sensing (Nernstian Uptake) Matrix->Sensor Quantification TTPP Tridecyl-TPP+ (Highly Lipophilic C13) IMM Inner Mitochondrial Membrane (IMM) TTPP->IMM Hydrophobic Insertion Uncouple Proton Leak & ETC Inhibition IMM->Uncouple Membrane Disruption

Fig 1: Mechanistic divergence between TPP+ voltage sensing and Tridecyl-TPP+ membrane uncoupling.

Quantitative Data & Performance Comparison

The following table summarizes the physicochemical and functional differences between the two compounds, highlighting how the structural modification dictates their laboratory utility.

ParameterTetraphenylphosphonium BromideTriphenyltridecylphosphonium Bromide
Molecular Formula C₂₄H₂₀BrPC₃₁H₄₂BrP
Molecular Weight 419.3 g/mol [9]525.54 g/mol [10]
Lipophilicity (Hydrophobicity) ModerateExtremely High (C13 Alkyl Chain)[2]
Mitochondrial Uncoupling Low (Only at >100 µM)[7]High (Potent at low micromolar doses)[7]
Primary Biological Use Quantifying ΔΨm (Voltage Sensor)[5]Modeling Mitochondrial Toxicity[2]
Primary Chemical Use Phase Transfer Catalyst[9]Wittig Reagent (Olefination)[4][10]

Self-Validating Experimental Protocols

To ensure scientific integrity, any assay utilizing these compounds must be designed as a self-validating system. Below are the step-by-step methodologies for deploying these reagents, complete with mandatory control steps to prove signal specificity.

Protocol A: Quantifying Mitochondrial Membrane Potential (ΔΨm) using TPP⁺

Objective: Measure the bioenergetic state of isolated mitochondria or intact cells without disrupting respiration.

  • Preparation: Suspend isolated mitochondria (0.6 mg protein/mL) in an assay buffer containing 250 mM sucrose, 5 mM MOPS, and 1 mM EGTA (pH 7.4)[7].

  • Probe Introduction: Add [³H]-TPP⁺ (radiolabeled) or use a TPP⁺-selective electrode to monitor the extracellular concentration of TPP⁺[5][7].

  • Energization: Add 5 mM succinate and 2 µM rotenone to fuel Complex II and drive the extrusion of protons, generating ΔΨm[7].

  • Quantification: Record the disappearance of TPP⁺ from the buffer as it accumulates in the matrix. Calculate ΔΨm using the Nernst equation based on the concentration gradient[5][6].

  • Self-Validation (Critical): Inject 20 µM CCCP (carbonyl cyanide m-chlorophenyl hydrazone). CCCP is a chemical uncoupler that instantly collapses ΔΨm. If the TPP⁺ uptake was truly potential-dependent, the signal must drop by >85% immediately[5].

Protocol B: Assessing Toxicity and Uncoupling using Tridecyl-TPP⁺

Objective: Evaluate the lipotoxicity and uncoupling efficiency of long-chain alkylphosphoniums.

  • Preparation: Plate cells in a Seahorse XF microplate and equilibrate in unbuffered assay medium[2].

  • Baseline Measurement: Measure the basal Oxygen Consumption Rate (OCR) using a Seahorse XF flux analyzer[2].

  • Dose-Response Injection: Inject Tridecyl-TPP⁺ at varying concentrations (e.g., 1 µM, 5 µM, 10 µM). An immediate spike in OCR indicates uncoupling, as the electron transport chain works in overdrive to compensate for the proton leak[2][8].

  • Self-Validation (Critical): Inject Oligomycin (1 µM) to inhibit ATP synthase. If OCR remains high, it proves the oxygen consumption is due to membrane uncoupling (proton leak) rather than ATP synthesis demand[2][7]. Finally, inject Antimycin A to shut down Complex III, proving the OCR was entirely mitochondrial.

Experimental_Workflow Prep Isolate Mitochondria or Prepare Cell Culture Split Select Phosphonium Compound Prep->Split TPP_Path Assay: Membrane Potential Add [3H]-TPP+ or TPP+ Electrode Split->TPP_Path Voltage Sensing TTPP_Path Assay: Toxicity / Uncoupling Add Tridecyl-TPP+ (Dose-Response) Split->TTPP_Path Toxicity Screening TPP_Read Quantify Matrix Accumulation Calculate ΔΨm via Nernst Eq. TPP_Path->TPP_Read TTPP_Read Measure Oxygen Consumption Rate (Seahorse XF Analyzer) TTPP_Path->TTPP_Read Validate Self-Validation Step: Add CCCP/FCCP to collapse ΔΨm Confirm signal specificity TPP_Read->Validate TTPP_Read->Validate

Fig 2: Parallel experimental workflows for TPP+ potential sensing and Tridecyl-TPP+ toxicity assays.

Chemical Synthesis Applications

Beyond biological assays, Triphenyltridecylphosphonium Bromide is a highly valued reagent in organic synthesis. It is predominantly used as a Wittig reagent precursor[4][10]. When treated with a strong base such as potassium bis(trimethylsilyl)amide (KHMDS) or n-butyllithium, the compound is deprotonated to form a phosphorus ylide[4][11]. This ylide readily reacts with aldehydes or ketones in a Wittig-type olefination to form carbon-carbon double bonds. This specific methodology is heavily utilized in the pharmaceutical development of enantiopure unnatural α-amino acids, long-chain 2-amino alcohols, and complex natural product syntheses (e.g., Jaspine B)[4][11].

Conversely, Tetraphenylphosphonium Bromide is primarily utilized in organic chemistry as a phase-transfer catalyst, facilitating the transfer of inorganic anions into non-polar organic solvents to accelerate reaction efficiencies[1][9].

Sources

Comparative

A Tale of Two Phosphoniums: A Comparative Guide to Triphenyltridecylphosphonium Bromide and Methyltriphenylphosphonium Bromide for the Advanced Researcher

In the vast landscape of chemical reagents, phosphonium salts stand out for their versatility, enabling crucial transformations in organic synthesis and serving as powerful tools in chemical biology. Among these, the cho...

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Author: BenchChem Technical Support Team. Date: March 2026

In the vast landscape of chemical reagents, phosphonium salts stand out for their versatility, enabling crucial transformations in organic synthesis and serving as powerful tools in chemical biology. Among these, the choice of the alkyl substituent on the phosphorus atom dramatically dictates the compound's physicochemical properties and, consequently, its applications. This guide offers an in-depth comparison of two archetypal phosphonium salts: the long-chain, lipophilic Triphenyltridecylphosphonium Bromide and the short-chain, classic Wittig reagent, Methyltriphenylphosphonium Bromide. We will explore their divergent performance in key applications, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their specific needs.

At a Glance: Key Physicochemical and Application Differences

Property/ApplicationTriphenyltridecylphosphonium BromideMethyltriphenylphosphonium Bromide
Chemical Formula C₃₁H₄₂BrPC₁₉H₁₈BrP
Molecular Weight 525.54 g/mol [1]357.22 g/mol [2]
Appearance White to off-white solidWhite crystalline powder[2]
Solubility Soluble in organic solvents, limited aqueous solubilityHighly soluble in water and polar organic solvents[2][3]
Primary Application Mitochondria-targeting, Antimicrobial agent[4][5]Wittig reagent for methylenation[2][6]
Key Feature High lipophilicity due to the long alkyl chainPrecursor to the highly reactive methylenetriphenylphosphorane ylide

The Influence of the Alkyl Chain: A Deep Dive into Application Performance

The fundamental difference between Triphenyltridecylphosphonium Bromide and Methyltriphenylphosphonium Bromide lies in the length of the alkyl chain attached to the triphenylphosphine core. This seemingly simple structural modification has profound implications for their behavior in biological and chemical systems.

Mitochondria-Targeting and Antimicrobial Activity: The Domain of the Long Chain

The extended tridecyl chain of Triphenyltridecylphosphonium Bromide imparts significant lipophilicity to the molecule. This property is paramount for its primary applications in chemical biology.

Mitochondrial Targeting: The inner mitochondrial membrane possesses a substantial negative membrane potential (around -180 mV)[7]. Lipophilic cations, such as Triphenyltridecylphosphonium Bromide, can readily pass through the cell membrane and accumulate within the mitochondrial matrix, driven by this potential gradient[7][8]. This targeted accumulation can be several hundred-fold higher than in the cytoplasm, making these compounds excellent vectors for delivering therapeutic agents or molecular probes specifically to the mitochondria[4][8]. In contrast, the shorter methyl group in Methyltriphenylphosphonium Bromide results in lower lipophilicity, leading to significantly less efficient mitochondrial uptake[4]. Studies have demonstrated that increasing the length of the alkyl chain on triphenylphosphonium cations enhances their uptake by mitochondria in vivo[4].

Antimicrobial Activity: The lipophilic nature of long-chain phosphonium salts also underpins their efficacy as antimicrobial agents. They are thought to function by integrating into the lipid bilayer of bacterial cell membranes, disrupting their integrity and leading to cell death[5]. The long alkyl tail facilitates this membrane interaction. Research on a series of alkyltriphenylphosphonium bromides has shown that antimicrobial activity against various bacterial strains, including multidrug-resistant ones, generally increases with the length of the alkyl chain[9]. While Methyltriphenylphosphonium Bromide may exhibit some antimicrobial properties, its efficacy is considerably lower than its long-chain counterparts.

Experimental Protocol: Synthesis of Alkyltriphenylphosphonium Bromides

The synthesis of both Triphenyltridecylphosphonium Bromide and Methyltriphenylphosphonium Bromide follows the same fundamental principle: the quaternization of triphenylphosphine with the corresponding alkyl bromide.

Objective: To synthesize an alkyltriphenylphosphonium bromide salt.

Materials:

  • Triphenylphosphine

  • 1-Bromotridecane (for Triphenyltridecylphosphonium Bromide) or Bromomethane (for Methyltriphenylphosphonium Bromide)

  • Toluene or Acetonitrile (anhydrous)

  • Diethyl ether (anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve triphenylphosphine (1.0 equivalent) in anhydrous toluene or acetonitrile.

  • Addition of Alkyl Bromide: Add the corresponding alkyl bromide (1.0-1.1 equivalents) to the stirred solution. For the synthesis of Methyltriphenylphosphonium Bromide, bromomethane can be bubbled through the solution or added as a solution in a suitable solvent.

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by the precipitation of the phosphonium salt.

  • Isolation: After cooling to room temperature, the precipitated solid is collected by vacuum filtration.

  • Purification: Wash the collected solid with anhydrous diethyl ether to remove any unreacted starting materials. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether).

  • Drying: Dry the purified product under vacuum to obtain the final alkyltriphenylphosphonium bromide.

The Wittig Reaction: The Forte of the Short Chain

Methyltriphenylphosphonium Bromide is a cornerstone reagent in organic synthesis, primarily for its role in the Wittig reaction[2][6]. This reaction is a powerful method for the formation of carbon-carbon double bonds by reacting a phosphorus ylide (a Wittig reagent) with an aldehyde or a ketone.

Upon treatment with a strong base, Methyltriphenylphosphonium Bromide is deprotonated to form methylenetriphenylphosphorane (Ph₃P=CH₂), a highly reactive, non-stabilized ylide[3]. This ylide readily reacts with a wide range of aldehydes and ketones to produce terminal alkenes[6]. The driving force for this reaction is the formation of the highly stable triphenylphosphine oxide byproduct.

While long-chain alkyltriphenylphosphonium salts like Triphenyltridecylphosphonium Bromide can also form ylides, their utility in the Wittig reaction is limited for several reasons:

  • Steric Hindrance: The bulky tridecyl group can sterically hinder the approach of the ylide to the carbonyl compound, potentially leading to lower reaction yields and slower reaction rates compared to the less hindered methyl-derived ylide.

  • Ylide Stability: The electron-donating nature of the long alkyl chain can slightly increase the stability of the ylide compared to the methyl-derived ylide. While both are considered non-stabilized, this subtle difference can affect reactivity.

  • Synthetic Utility: The primary utility of the Wittig reaction is to introduce a specific carbon framework. The introduction of a tridecylidene group is a less common synthetic transformation compared to the versatile methylenation achieved with Methyltriphenylphosphonium Bromide.

Experimental Protocol: Comparative Analysis of Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

Objective: To determine and compare the minimum inhibitory concentration (MIC) of Triphenyltridecylphosphonium Bromide and Methyltriphenylphosphonium Bromide against a model bacterium (e.g., Staphylococcus aureus). The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism[10][11].

Materials:

  • Triphenyltridecylphosphonium Bromide and Methyltriphenylphosphonium Bromide

  • Bacterial strain (e.g., S. aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of both phosphonium salts in an appropriate solvent (e.g., DMSO) and then dilute in CAMHB to the desired starting concentration.

  • Bacterial Inoculum Preparation: Culture the bacterial strain overnight in CAMHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells[12].

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of each phosphonium salt in CAMHB to create a range of concentrations.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted compounds. Include a positive control (bacteria in broth without any compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria (i.e., the well remains clear). This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.

Experimental Protocol: Assessment of Mitochondrial Membrane Potential

Objective: To compare the ability of Triphenyltridecylphosphonium Bromide and Methyltriphenylphosphonium Bromide to be taken up by mitochondria in living cells, which is indirectly measured by their effect on the mitochondrial membrane potential. A common method utilizes the fluorescent dye JC-1. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In cells with a depolarized mitochondrial membrane, JC-1 remains as monomers and emits green fluorescence. A decrease in the red-to-green fluorescence ratio indicates mitochondrial depolarization, which can be caused by the accumulation of cationic compounds.

Materials:

  • A suitable cell line (e.g., HeLa cells)

  • Triphenyltridecylphosphonium Bromide and Methyltriphenylphosphonium Bromide

  • JC-1 dye

  • Cell culture medium and supplements

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Culture: Culture the cells to an appropriate confluency in a suitable format (e.g., 96-well plate or culture dish).

  • Compound Treatment: Treat the cells with varying concentrations of Triphenyltridecylphosphonium Bromide and Methyltriphenylphosphonium Bromide for a defined period (e.g., 1-4 hours). Include an untreated control.

  • JC-1 Staining: Remove the treatment medium and incubate the cells with JC-1 staining solution (typically 1-10 µg/mL) for 15-30 minutes at 37°C[13].

  • Washing: Wash the cells with a suitable buffer (e.g., PBS) to remove excess dye.

  • Analysis:

    • Fluorescence Microscopy: Observe the cells under a fluorescence microscope using appropriate filters for red and green fluorescence. Compare the fluorescence in treated versus untreated cells.

    • Flow Cytometry: Harvest the cells and analyze them using a flow cytometer. Quantify the red and green fluorescence intensities and calculate the red/green ratio. A significant decrease in this ratio for Triphenyltridecylphosphonium Bromide treated cells compared to Methyltriphenylphosphonium Bromide treated cells would indicate its superior mitochondrial accumulation and subsequent depolarization effect.

Logical Frameworks and Workflows

Synthesis_Workflow cluster_synthesis Synthesis of Alkyltriphenylphosphonium Bromide start Start: Triphenylphosphine & Alkyl Bromide dissolve Dissolve in Anhydrous Solvent start->dissolve reflux Reflux for 12-24h dissolve->reflux precipitate Precipitation of Product reflux->precipitate filter Filter and Collect Solid precipitate->filter wash Wash with Diethyl Ether filter->wash dry Dry Under Vacuum wash->dry end End: Purified Alkyltriphenylphosphonium Bromide dry->end

Caption: General workflow for the synthesis of alkyltriphenylphosphonium bromides.

Application_Comparison cluster_properties Key Property cluster_applications Primary Application TPP_Br Triphenyltridecylphosphonium Bromide Lipophilicity High Lipophilicity TPP_Br->Lipophilicity due to long alkyl chain MTPP_Br Methyltriphenylphosphonium Bromide Reactivity High Reactivity (Ylide) MTPP_Br->Reactivity due to small alkyl group Mito Mitochondrial Targeting & Antimicrobial Activity Lipophilicity->Mito Wittig Wittig Reaction (Methylenation) Reactivity->Wittig

Caption: Relationship between structure, properties, and applications.

Conclusion: Selecting the Right Tool for the Job

The comparison between Triphenyltridecylphosphonium Bromide and Methyltriphenylphosphonium Bromide starkly illustrates the principle of structure-function relationships in chemistry. The choice between these two reagents is not a matter of superiority but of suitability for the intended application.

For researchers in chemical biology, drug delivery, and antimicrobial development, the high lipophilicity of Triphenyltridecylphosphonium Bromide makes it an invaluable tool for targeting mitochondria and disrupting bacterial membranes. Its long alkyl chain is the key to its efficacy in these biological applications.

Conversely, for synthetic organic chemists, Methyltriphenylphosphonium Bromide remains the go-to reagent for efficient and reliable methylenation via the Wittig reaction. Its small size and the high reactivity of its corresponding ylide are optimized for this classic and powerful transformation.

By understanding the fundamental chemical principles that govern the behavior of these phosphonium salts, researchers can confidently select the appropriate tool to advance their scientific endeavors.

References

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC. Available from: [Link]

  • Assessing Mitochondrial Membrane Potential. JoVE Journal. Available from: [Link]

  • Methyltriphenylphosphonium bromide. Grokipedia. Available from: [Link]

  • The Evaluation of Mitochondrial Membrane Potential Using Fluorescent Dyes or a Membrane-Permeable Cation (TPP + ) Electrode in Isolated Mitochondria and Intact Cells. Springer Protocols. Available from: [Link]

  • 13.5A: Minimal Inhibitory Concentration (MIC). Biology LibreTexts. Available from: [Link]

  • Mitochondrial Membrane Potential Assay. PMC. Available from: [Link]

  • TMRE Mitochondrial Membrane Potential Assay. G-Biosciences. Available from: [Link]

  • 3.2. Minimum Inhibitory Concentration (MIC) Assay. Bio-protocol. Available from: [Link]

  • Minimum Inhibitory Concentration (MIC). Emery Pharma. Available from: [Link]

  • Rapid uptake of lipophilic triphenylphosphonium cations by mitochondria in vivo following intravenous injection: implications for mitochondria-specific therapies and probes. PubMed. Available from: [Link]

  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols. Available from: [Link]

  • Alkyl vs. aryl modifications: a comparative study on modular modifications of triphenylphosphonium mitochondrial vectors. PMC. Available from: [Link]

  • Alkyl vs Aryl Modifications: A Comparative Study on Modular Modifications of Triphenylphosphonium Mitochondrial. Semantic Scholar. Available from: [Link]

  • Uncoupling and Toxic Action of Alkyltriphenylphosphonium Cations on Mitochondria and the Bacterium Bacillus subtilis as a Function of Alkyl Chain Length. ResearchGate. Available from: [Link]

  • Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications. PMC. Available from: [Link]

  • 2 - Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]

  • Alkyltriphenylphosphonium-Functionalized Hyperbranched Polyethyleneimine Nanoparticles for Safe and Efficient Bacterial Eradication: A Structure–Property Relationship Study. PMC. Available from: [Link]

  • Alkyl vs Aryl Modifications: A Comparative Study on Modular Modifications of Triphenylphosphonium Mitochondrial Vectors. ChemRxiv. Available from: [Link]

  • Synthesis, antimicrobial activity and cytotoxicity of triphenylphosphonium (TPP) conjugates of 1,2,3-triazolyl nucleoside analogues. ResearchGate. Available from: [Link]

  • Synthesis and Antiproliferative Activity of Triphenylphosphonium Derivatives of Natural Allylpolyalkoxybenzenes. ACS Omega. Available from: [Link]

  • Interactions of alkyl triphenyl phosphonium bromides with aqueous solutions of LM200 and JR400 polymers. ResearchGate. Available from: [Link]

  • Preparation and Reactivity of a Triphosphenium Bromide Salt: A Convenient and Stable Source of Phosphorus(I). PMC. Available from: [Link]

  • Chemical structure of alkyl triphenylphosphonium bromide surfactants. ResearchGate. Available from: [Link]

  • Mastering the Wittig Reaction with High-Purity Phosphonium Salts. Blogger. Available from: [Link]

  • Triphenylphosphonium bromide. PubChem. Available from: [Link]

  • Wittig reaction. Wikipedia. Available from: [Link]

  • Triphenylvinylphosphonium bromide. PubChem. Available from: [Link]

  • Hexadecyltriphenylphosphonium bromide. PubChem. Available from: [Link]

  • Dodecyltriphenylphosphonium bromide. PubChem. Available from: [Link]

  • Membrane-Targeting Triphenylphosphonium Functionalized Ciprofloxacin for Methicillin-Resistant Staphylococcus aureus (MRSA). PMC. Available from: [Link]

  • Synthesis and transformations of triphenylpropargylphosphonium bromide. ResearchGate. Available from: [Link]

  • Theoretical and Experimental Studies of Phosphonium Ionic Liquids as Potential Antibacterials of MDR Acinetobacter baumannii. PMC. Available from: [Link]

  • Reagent choice in the formation of Wittig reagent. Chemistry Stack Exchange. Available from: [Link]

  • Synthetic method for butyltriphenylphosphonium bromide. Google Patents.
  • Novel method for synthesizing 4-carboxybutyl triphenyl phosphonium bromide. Google Patents.
  • Antimicrobial activity of triphenylphosphonium (TPP) conjugates of alkynyl−substituted nucleic bases and their analogues. ResearchGate. Available from: [Link]

  • Wittig Reaction. Organic Chemistry Portal. Available from: [Link]

  • Synthesis, Characterization, Antimicrobial Activity, and Applications of Trimethylphenylammonium Bromide. Oriental Journal of Chemistry. Available from: [Link]

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Validation

A Senior Application Scientist's Guide to Benchmarking Triphenyltridecylphosphonium Bromide in Two-Phase Systems

For the modern researcher navigating the complexities of biphasic organic synthesis, the choice of a phase-transfer catalyst (PTC) is a critical determinant of reaction efficiency, yield, and overall process viability. A...

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Author: BenchChem Technical Support Team. Date: March 2026

For the modern researcher navigating the complexities of biphasic organic synthesis, the choice of a phase-transfer catalyst (PTC) is a critical determinant of reaction efficiency, yield, and overall process viability. Among the plethora of available options, phosphonium salts have carved out a significant niche, often demonstrating superior performance over their more common quaternary ammonium counterparts. This guide provides an in-depth analysis of Triphenyltridecylphosphonium Bromide (TPTPB), a prominent member of the phosphonium salt family, and objectively benchmarks its catalytic efficiency in two-phase systems.

This document is structured to provide not just procedural guidance, but also a deep-seated understanding of the underlying chemical principles. We will explore the mechanistic nuances of phase-transfer catalysis, delve into the unique characteristics of TPTPB, and present a comparative analysis supported by available data and detailed experimental protocols.

The Engine of Biphasic Reactions: Understanding Phase-Transfer Catalysis

Many essential organic reactions, such as nucleophilic substitutions and etherifications, involve reactants with disparate solubilities.[1] An ionic nucleophile, readily soluble in an aqueous phase, often needs to react with an organic substrate residing in an immiscible organic phase. In the absence of a catalyst, the reaction is impractically slow due to the inability of the reactants to interact at the phase boundary.[2]

Phase-transfer catalysts are the linchpins that bridge this divide. These agents, typically onium salts like quaternary ammonium or phosphonium salts, possess both hydrophilic and lipophilic characteristics.[3] They function by pairing with the anion of the nucleophile in the aqueous phase, forming a lipophilic ion pair that can then migrate into the organic phase to react with the substrate.[2]

Triphenyltridecylphosphonium Bromide: A Profile

Triphenyltridecylphosphonium Bromide (TPTPB) is a quaternary phosphonium salt characterized by a phosphorus cation covalently bonded to three phenyl groups and one long-chain tridecyl (C13) group, with bromide as the counter-ion. This structure imparts a high degree of lipophilicity, a key attribute for an effective phase-transfer catalyst.

The long tridecyl chain enhances the solubility of the phosphonium cation in the organic phase, thereby facilitating the transport of the associated anion from the aqueous phase. This increased lipophilicity often translates to higher catalytic activity compared to shorter-chain analogues.

The Phosphonium Advantage: Superior Stability and Efficiency

While both quaternary ammonium and phosphonium salts are effective phase-transfer catalysts, phosphonium salts like TPTPB often exhibit distinct advantages, particularly in terms of stability.[4]

  • Thermal Stability: Quaternary ammonium salts are susceptible to Hofmann elimination, a degradation pathway that occurs at elevated temperatures in the presence of a base, leading to the formation of an alkene and a tertiary amine. This not only reduces the catalyst's efficacy but also introduces impurities. Phosphonium salts are not prone to this degradation pathway, making them more robust for reactions requiring heat.

  • Chemical Stability: Phosphonium salts generally exhibit greater stability in the presence of strong bases, a common condition in many two-phase reactions.[5]

These stability advantages can lead to higher yields and cleaner reaction profiles, especially in demanding industrial applications.

Benchmarking Catalytic Efficiency: A Comparative Analysis

Direct, quantitative, head-to-head comparisons of Triphenyltridecylphosphonium Bromide with other phase-transfer catalysts in the scientific literature are limited. However, studies on a series of alkyltriphenylphosphonium bromides (with alkyl chains ranging from C10 to C18) provide valuable insights into the expected performance of TPTPB.

The catalytic activity of these long-chain phosphonium salts in nucleophilic substitution reactions has been shown to be influenced by their aggregation properties, such as the critical micelle concentration (CMC).[6] The amphiphilic nature of TPTPB allows it to form supramolecular aggregates that can enhance the reaction rate by concentrating the reactants at the interface.[6]

To provide a practical benchmark, we can consider the well-documented Williamson ether synthesis, a classic example of a two-phase SN2 reaction.

Comparative Performance in Williamson Ether Synthesis

The Williamson ether synthesis is a robust method for preparing ethers from an alkoxide and an alkyl halide.[7] In a two-phase system, a phase-transfer catalyst is essential to transport the alkoxide from the aqueous phase to the organic phase.

CatalystAlkyl HalideNucleophileSolvent SystemTemperature (°C)Yield (%)Reference
Triphenyltridecylphosphonium Bromide (Expected) 1-BromobutaneSodium PhenoxideToluene/Water80HighInferred from[6]
Tetrabutylammonium Bromide (TBAB)1-Iodopropanep-Cresol/NaOHNeat/AqueousRefluxGood[8]
Tetra-n-butylphosphonium Bromideo-ChloronitrobenzenePotassium PhenoxideSolid-Liquid-High[9]

Note: The yield for Triphenyltridecylphosphonium Bromide is an educated estimation based on the high catalytic activity reported for similar long-chain alkyltriphenylphosphonium bromides.[6] The efficiency of TPTPB is attributed to its enhanced lipophilicity, which promotes the transfer of the phenoxide anion into the organic phase where the reaction occurs.

Experimental Protocols

To facilitate the practical application of this guide, detailed experimental protocols for the synthesis of TPTPB and its application in a representative two-phase reaction are provided below.

Synthesis of Triphenyltridecylphosphonium Bromide

This protocol describes the synthesis of TPTPB from triphenylphosphine and 1-bromotridecane.

Materials:

  • Triphenylphosphine

  • 1-Bromotridecane

  • Toluene (anhydrous)

  • Nitrogen or Argon gas supply

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine (1 equivalent) in anhydrous toluene under an inert atmosphere (N₂ or Ar).

  • Add 1-bromotridecane (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by TLC or ³¹P NMR.

  • Upon completion, allow the mixture to cool to room temperature. The product will typically precipitate as a white solid.

  • Collect the solid by vacuum filtration and wash with cold toluene or hexane to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain Triphenyltridecylphosphonium Bromide.

Diagram of Synthetic Workflow

G cluster_synthesis Synthesis of TPTPB reactants Triphenylphosphine + 1-Bromotridecane solvent Anhydrous Toluene reactants->solvent Dissolve reflux Reflux under Inert Atmosphere (24-48h) solvent->reflux precipitation Cool to Room Temperature (Product Precipitates) reflux->precipitation filtration Vacuum Filtration and Washing precipitation->filtration product Triphenyltridecylphosphonium Bromide filtration->product G TPTPB_aq [Ph₃P(C₁₃H₂₇)]⁺Br⁻ (Aqueous Phase) Phenoxide_aq PhO⁻Na⁺ (Aqueous Phase) TPTPB_aq->Phenoxide_aq Ion Exchange TPTPB_org [Ph₃P(C₁₃H₂₇)]⁺OPh⁻ (Organic Phase) TPTPB_org->TPTPB_aq Phase Transfer Bromobutane_org CH₃(CH₂)₃Br (Organic Phase) TPTPB_org->Bromobutane_org SN2 Reaction Phenoxide_aq->TPTPB_org Phase Transfer Product_org Ph-O-(CH₂)₃CH₃ (Organic Phase) Bromobutane_org->Product_org NaBr_aq Na⁺Br⁻ (Aqueous Phase) Bromobutane_org->NaBr_aq Product_org->TPTPB_aq Catalyst Regeneration

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Safety & Regulatory Compliance

Safety

Triphenyltridecylphosphonium Bromide proper disposal procedures

Comprehensive Safety and Disposal Protocol for Triphenyltridecylphosphonium Bromide As laboratory operations increasingly integrate complex organophosphorus compounds for synthesis and targeted drug delivery, standardizi...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Protocol for Triphenyltridecylphosphonium Bromide

As laboratory operations increasingly integrate complex organophosphorus compounds for synthesis and targeted drug delivery, standardizing safety and disposal protocols is paramount. Triphenyltridecylphosphonium Bromide (CAS: 13266-02-9) is a quaternary phosphonium salt widely utilized as a Wittig reagent for alkenylation[1]. Recently, its structural properties—specifically the lipophilic 13-carbon alkyl chain paired with a cationic phosphonium center—have made it a critical moiety in developing mitochondria-targeting nanoparticle therapeutics[2].

However, the exact properties that make it useful in drug delivery also make it a potent environmental and occupational hazard. This guide provides step-by-step operational and disposal methodologies, explaining the chemical causality behind each safety requirement to ensure strict regulatory compliance and laboratory safety.

Section 1: Chemical Properties & Mechanistic Toxicity

To handle a chemical safely, one must understand its mechanism of action. Triphenyltridecylphosphonium Bromide is not merely an inert salt; it is a biologically active lipophilic cation. The toxicity of alkyltriphenylphosphonium (TPP) compounds scales directly with the length of their hydrophobic alkyl chains[2].

When exposed to biological systems, the lipophilic tridecyl chain allows the molecule to easily cross cellular membranes. Driven by the negative transmembrane potential of mitochondria, the cation accumulates in the mitochondrial matrix. This accumulation disrupts the electron transport chain (ETC), causing severe membrane depolarization, the generation of reactive oxygen species (ROS), and ultimately, cellular apoptosis[2]. Because of this mechanism, the compound is highly toxic to aquatic organisms and poses severe skin, eye, and respiratory hazards to laboratory personnel[3].

G TPP Triphenyltridecylphosphonium Bromide (Cation) Lipophilic Lipophilic Alkyl Chain Facilitates Membrane Crossing TPP->Lipophilic structural property Mitochondria Accumulation in Mitochondrial Matrix Lipophilic->Mitochondria driven by transmembrane potential Depolarization Mitochondrial Membrane Depolarization Mitochondria->Depolarization disrupts bioenergetics ROS Reactive Oxygen Species (ROS) Generation Depolarization->ROS ETC uncoupling Apoptosis Cellular Apoptosis (Toxicity) ROS->Apoptosis oxidative stress

Fig 1: Mechanism of TPP-induced mitochondrial toxicity and cellular apoptosis.

Table 1: Physicochemical & Hazard Profile

Property / Hazard Detail
Chemical Name Triphenyltridecylphosphonium Bromide
CAS Number 13266-02-9
Molecular Formula C31H42BrP
Molecular Weight 525.54 g/mol
Primary Hazards Skin/Eye Irritation, Severe Aquatic Toxicity, Mitochondrial Toxicity

| Environmental Fate | Persistent in aquatic environments; requires specialized destruction |

Section 2: Proper Disposal & Incineration Protocols

Standard drain disposal or municipal trash disposal for Triphenyltridecylphosphonium Bromide is strictly prohibited under federal and international environmental regulations[3][4]. The compound must be treated as hazardous waste. The only compliant method for the ultimate destruction of halogenated organophosphorus compounds is high-temperature chemical incineration[4].

The Causality of the Incineration Setup: You cannot simply burn this chemical in a standard furnace. Thermal decomposition of Triphenyltridecylphosphonium Bromide yields highly dangerous byproducts: carbon monoxide (CO), carbon dioxide (CO2), hydrogen bromide (HBr), and phosphorus oxides (POx)[3].

  • Hydrogen Bromide (HBr) is a highly corrosive and toxic gas.

  • Phosphorus Oxides (POx) react with atmospheric moisture to form corrosive phosphoric acids.

Therefore, the disposal facility's incinerator must be equipped with two critical components: an afterburner (to ensure the complete oxidation of CO to CO2) and an alkaline scrubber system (to neutralize the acidic HBr and POx gases before atmospheric exhaust)[3][4].

Table 2: Combustion Byproducts & Required Scrubber Neutralization

Combustion Byproduct Hazard Profile Required Engineering Control
Hydrogen Bromide (HBr) Highly corrosive, severe respiratory irritant Alkaline Scrubber (Neutralized to harmless bromide salts)
Phosphorus Oxides (POx) Toxic, forms phosphoric acid upon hydration Alkaline Scrubber (Neutralized to inert phosphate salts)

| Carbon Monoxide (CO) | Chemical asphyxiant | Afterburner (Oxidized to CO2 at high temperatures) |

Disposal Waste Solid/Liquid Waste (CAS 13266-02-9) Solvent Dissolve in Combustible Solvent Waste->Solvent preparation Incinerator Chemical Incinerator (Primary Chamber) Solvent->Incinerator feed Afterburner Afterburner (Oxidize CO to CO2) Incinerator->Afterburner volatile gases Scrubber Alkaline Scrubber (Neutralize HBr & POx) Afterburner->Scrubber acidic exhaust Exhaust Safe Atmospheric Exhaust Scrubber->Exhaust clean gas

Fig 2: Compliant hazardous waste incineration workflow for halogenated phosphonium salts.

Section 3: Operational Workflows & Spill Management

Protocol A: Post-Wittig Reaction Quenching and Waste Segregation

When utilizing Triphenyltridecylphosphonium Bromide in a Wittig reaction, the post-reaction mixture contains unreacted phosphonium salts, triphenylphosphine oxide byproducts, and bromide ions. Proper segregation is critical to prevent environmental contamination.

  • Reaction Quenching: Upon completion of the alkenylation reaction, cool the reaction vessel to 0°C using an ice bath. Slowly add deionized water dropwise to safely quench any unreacted strong base (e.g., n-butyllithium).

  • Phase Separation: Transfer the quenched mixture to a separatory funnel. Add a halogenated extraction solvent (e.g., Dichloromethane).

  • Extraction: Agitate the funnel gently and vent frequently to release pressure. Allow the phases to separate. The organic layer contains the desired product and triphenylphosphine oxide; the aqueous layer contains the unreacted Triphenyltridecylphosphonium Bromide and inorganic bromide salts.

  • Waste Segregation (Critical Step):

    • Aqueous Waste: Drain the aqueous layer directly into a designated, clearly labeled "Aqueous Halogenated Waste" carboy. Do not discharge into the laboratory sink.

    • Organic Waste: Following product isolation, dispose of the residual extraction solvent and triphenylphosphine oxide in a "Halogenated Organic Waste" drum.

  • Preparation for Disposal: For unused or expired solid Triphenyltridecylphosphonium Bromide, dissolve the powder in a combustible solvent (such as ethanol or acetone) prior to transferring it to the hazardous waste drum. This prepares the waste for optimal feed into the commercial chemical incinerator[4].

Protocol B: Dry Spill Response

Because the compound is a powder, sweeping can generate hazardous dust that may be inhaled, leading to respiratory tract burns and systemic toxicity[3].

  • Evacuate and Isolate: Clear personnel from the immediate area. Ensure the room's ventilation/fume hood is operating at maximum capacity.

  • PPE Application: Don a NIOSH-approved particulate respirator (N95 or higher), chemical-resistant nitrile gloves, and tightly sealed safety goggles.

  • Dust Suppression: Do not dry sweep. Lightly mist the spilled powder with a compatible combustible solvent (e.g., isopropanol) to suppress dust formation.

  • Collection: Use a non-sparking scoop to collect the dampened material. Place it into a puncture-proof, sealable hazardous waste container.

  • Surface Decontamination: Wash the spill surface with copious amounts of soap and water. Collect the wash water using absorbent pads, and dispose of the pads in the same hazardous waste container.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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